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  • Product: 4-(3-Diethylaminopropyloxy)benzoic acid

Core Science & Biosynthesis

Foundational

Solubility profile of 4-(3-Diethylaminopropyloxy)benzoic acid in organic solvents

Solubility Profile of 4-(3-Diethylaminopropyloxy)benzoic Acid in Organic Solvents Executive Summary 4-(3-Diethylaminopropyloxy)benzoic acid (often an intermediate in the synthesis of substituted benzamides like Tiapride...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 4-(3-Diethylaminopropyloxy)benzoic Acid in Organic Solvents

Executive Summary

4-(3-Diethylaminopropyloxy)benzoic acid (often an intermediate in the synthesis of substituted benzamides like Tiapride or local anesthetics like Proxymetacaine) represents a classic challenge in process chemistry: it is a zwitterionic amphiphile . Its structure contains a lipophilic aromatic core with an ether linkage, a hydrophilic carboxylic acid tail, and a basic tertiary amine head.

This guide provides a comprehensive solubility profile, analyzing its behavior across solvent classes. It establishes the thermodynamic basis for solvent selection in reaction monitoring, purification (recrystallization), and formulation. The data presented synthesizes empirical trends from analogous amino-alkoxy benzoic acid derivatives, offering a robust baseline for process optimization.

Physicochemical Characterization

To predict and manipulate solubility, one must understand the molecular forces at play.

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure

Amphiphilic: Hydrophobic core, polar ends.
Functional Groups Carboxylic Acid (-COOH), Tertiary Amine (

), Ether (-O-)
Capable of H-bond donation (acid) and acceptance (amine, ether, carbonyl).
pKa Values (Approx) Acid: ~4.0–4.5 Amine: ~9.0–9.5Exists as a zwitterion at neutral pH (Isoelectric point ~6.8).
LogP (Predicted) ~2.5 – 3.0 (Neutral form)Moderate lipophilicity; soluble in mid-polarity organics when uncharged.

Key Insight: The solubility of this compound is pH-dependent . In organic solvents, its solubility is governed by the solvent's ability to disrupt the strong crystal lattice formed by intermolecular zwitterionic interactions (ammonium-carboxylate attraction).

Representative Solubility Profile

The following table categorizes solvent suitability based on thermodynamic interactions (Like Dissolves Like) and experimental precedence for this class of compounds.

Table 1: Solubility Profile at 25°C and Boiling Point (Reflux)

Solvent ClassSpecific SolventSolubility (25°C)Solubility (Reflux)Mechanistic Rationale
Protics (Alcohols) Methanol High (>100 mg/mL)Very HighStrong H-bonding solvation of both amine and acid moieties.
Ethanol High (>80 mg/mL)Very HighIdeal balance of polarity; standard solvent for recrystallization.
Isopropanol (IPA) ModerateHighReduced polarity compared to MeOH; excellent for temperature-dependent crystallization.
Aprotics (Polar) Acetone ModerateHighGood solvation of the neutral organic skeleton; poor solvation of zwitterionic charges.
DMF / DMSO Very HighVery HighDissolves almost all forms due to high dielectric constant; difficult to remove.
Chlorinated DCM / Chloroform High HighExcellent solvent for the neutral/uncharged form; disrupts weak van der Waals forces.
Non-Polar Toluene Low (<5 mg/mL)ModerateLacks H-bonding capability; useful as an anti-solvent or for azeotropic drying.
Heptane / Hexane Insoluble Very LowCompletely incompatible with the polar functional groups. Ideal anti-solvent.
Aqueous Water (pH 7) LowLow-ModerateZwitterionic lattice energy exceeds hydration energy at neutral pH.
Water (pH < 2) HighHighForms soluble cationic ammonium salt.
Water (pH > 10) HighHighForms soluble anionic carboxylate salt.

Process Tip: The "Sweet Spot" for purification is typically an Ethanol/Water or Ethanol/Toluene system. The compound dissolves in hot ethanol, and cooling (plus adding the 'poor' solvent) forces the zwitterion to crystallize out in high purity.

Experimental Workflows

Workflow A: Gravimetric Solubility Determination

This protocol ensures accurate solubility data generation, critical for regulatory filing (CMC sections).

SolubilityProtocol start Start: Excess Solid + Solvent equil Equilibration (Stir 24h @ Temp T) start->equil Saturation filter Filtration (0.45 µm Syringe Filter) equil->filter Remove Undissolved evap Evaporation (Vacuum/N2 Stream) filter->evap Aliquot weigh Gravimetric Analysis (Mass Solute / Vol Solvent) evap->weigh Dry to Constant Wt

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Protocol Steps:

  • Saturation : Add excess 4-(3-Diethylaminopropyloxy)benzoic acid to 10 mL of target solvent in a sealed vial.

  • Equilibration : Stir at a fixed temperature (e.g., 25°C) for 24 hours. Note: Check for polymorph changes using XRPD if the solid changes appearance.

  • Filtration : Filter the supernatant through a 0.45 µm PTFE filter (pre-heated if testing at elevated temperatures to prevent crashing out).

  • Quantification : Evaporate a known volume of filtrate and weigh the residue. Alternatively, use HPLC-UV (254 nm) for higher precision.

Workflow B: pH-Dependent Partitioning (Mechanism)

Understanding the ionization states is crucial for extraction (work-up).

pH_Solubility Acid pH < 4: Cationic Form (Soluble in Water) (Insoluble in Organics) Neutral pH ~ 6.8: Zwitterion / Neutral (Min. Water Solubility) (Max. Organic Solubility) Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base pH > 10: Anionic Form (Soluble in Water) (Insoluble in Organics) Neutral->Base Add Base (NaOH) Base->Neutral Add Acid (HCl)

Figure 2: The solubility "U-Curve". The compound partitions into organics (DCM/EtOAc) effectively only near the isoelectric point (pH 6–8).

Applications in Process Chemistry

Recrystallization Strategy
  • Solvent System : Ethanol (Solvent) + Water (Anti-solvent).[1]

  • Procedure :

    • Dissolve crude solid in boiling Ethanol (approx. 5-10 volumes).

    • Perform hot filtration to remove mechanical impurities.

    • Slowly add warm Water until slight turbidity persists.

    • Add a few drops of Ethanol to clear the solution.[1]

    • Cool slowly to Room Temperature, then to 0-5°C.

    • Filter and wash with cold Ethanol/Water (1:1).

Reaction Solvent Selection
  • For Synthesis : Toluene or Xylene are often used if water removal (Dean-Stark) is required during the etherification step.

  • For Hydrogenation : If the precursor is a nitro-compound, Methanol or Ethanol are preferred for catalytic hydrogenation (Pd/C) due to high hydrogen solubility and substrate solubility.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127. Link

  • Sigma-Aldrich . (n.d.). 4-(Diethylamino)benzoic acid Product Specification & Safety Data Sheet. Retrieved from Sigma-Aldrich. Link

  • BenchChem . (2025).[1] Purification of Benzoic Acid Derivatives: General Protocols for Amino-Alkoxy Benzoates. BenchChem Technical Library. Link

  • National Institute of Standards and Technology (NIST) . (2025). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester (Proxymetacaine) - Phase Change Data.[2] NIST Chemistry WebBook.[2] Link

  • Google Patents . (2011). Process for preparing extra pure 2,6-diisopropyl phenol (Propofol) and intermediates.[3] WO2011161687A1. Link

Sources

Exploratory

Thermodynamic Stability of 4-(3-Diethylaminopropyloxy)benzoic Acid Derivatives

The thermodynamic stability of 4-(3-Diethylaminopropyloxy)benzoic acid and its derivatives is governed by the interplay between its zwitterionic character, crystal lattice energy, and specific degradation pathways inhere...

Author: BenchChem Technical Support Team. Date: March 2026

The thermodynamic stability of 4-(3-Diethylaminopropyloxy)benzoic acid and its derivatives is governed by the interplay between its zwitterionic character, crystal lattice energy, and specific degradation pathways inherent to the amino-ether scaffold. This guide provides a technical analysis of these factors, designed for researchers in pre-formulation and process chemistry.

Molecular Architecture & Thermodynamic Fundamentals

The core molecule, 4-(3-Diethylaminopropyloxy)benzoic acid , represents a classic ampholytic structure common in pharmaceutical intermediates (e.g., for Tiacrilast or related anti-allergic agents). Its stability profile is dictated by two dominant functional groups: the carboxylic acid at position 1 and the tertiary amine at the end of the propoxy chain.

1.1 Zwitterionic Equilibrium

In the solid state and at neutral pH, the molecule exists primarily as a zwitterion (inner salt). This significantly influences its thermodynamic properties compared to its non-ionic congeners.

  • Acidic Moiety (pKa₁ ≈ 4.0 - 4.5): The benzoic acid proton is donated.

  • Basic Moiety (pKa₂ ≈ 9.5 - 10.5): The diethylamino group accepts the proton.

  • Isoelectric Point (pI): Calculated as

    
    .
    

At the pI, the net charge is zero, but the dipole moment is maximized, leading to strong intermolecular ionic bonding in the crystal lattice. This results in:

  • High Melting Point: Typically >200°C for the zwitterionic form (vs. ~150°C for the non-ionic ester derivatives).

  • Low Solubility at pI: The lattice energy is highest and solvation energy lowest at the isoelectric point.

1.2 Lattice Energy & Polymorphism

The thermodynamic stability of the solid state is driven by the packing efficiency of the zwitterions.

  • Polymorph Risk: High. The flexibility of the propoxy linker allows for multiple conformational packing arrangements.

  • Hydrate Formation: The zwitterionic headgroups are highly hydrophilic, making the crystal lattice prone to incorporating water molecules to stabilize the charge separation. Protocol: Always perform DSC/TGA on fresh precipitates to detect pseudo-polymorphs (hydrates).

Chemical Stability Profile

Unlike ester-based anesthetics (e.g., Procaine), the ether linkage in this molecule confers superior hydrolytic stability. However, the tertiary amine introduces specific oxidative risks.

2.1 Oxidative Degradation (Primary Pathway)

The electron-rich diethylamino group is susceptible to N-oxidation, especially in solution or in the presence of trace metals.

  • Mechanism: Radical cation formation followed by reaction with dissolved oxygen or peroxides.

  • Product: 4-(3-Diethylaminopropyloxy)benzoic acid N-oxide .

  • Mitigation: Use of chelating agents (EDTA) and antioxidants (Sodium Metabisulfite) in formulation.

2.2 Hydrolytic Stability
  • Ether Linkage: Thermodynamically stable under standard acidic/basic stress (pH 1-13).

  • Carboxylic Acid: Stable.

  • Risk Factor: Extreme acidic conditions (>6M HCl, reflux) may cleave the ether, but this is kinetically slow compared to ester hydrolysis.

Experimental Protocols & Data
3.1 pH-Solubility Profiling (Thermodynamic Solubility)

Objective: Determine the intrinsic solubility (


) and the pH-dependent solubility profile (

).

Protocol:

  • Preparation: Suspend excess solid (zwitterion or HCl salt) in buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 10.0).

  • Equilibration: Shake at 25°C for 24-48 hours.

  • Separation: Filter through a 0.45 µm PVDF filter (ensure no drug adsorption).

  • Quantification: HPLC-UV (254 nm).

  • Analysis: Plot Log(S) vs. pH. Expect a U-shaped curve with a minimum at pH ~7 (pI).

Table 1: Simulated Solubility Profile (Based on Amino-Benzoic Acid Analogues)

pH ConditionDominant SpeciesPredicted Solubility (mg/mL)Thermodynamic Driver
pH 1.2 (0.1N HCl)Cation (

,

)
High (> 50 mg/mL)Solvation of Cation
pH 4.5 Cation/Zwitterion MixModerate (~ 5-10 mg/mL)Henderson-Hasselbalch
pH 7.0 (Water)Zwitterion (

,

)
Minimum (< 1 mg/mL) High Lattice Energy
pH 10.0 Anion (

,

)
High (> 50 mg/mL)Solvation of Anion
3.2 Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating HPLC method and identify degradation products.

Protocol:

  • Acid Stress: 1N HCl, 60°C, 24h. (Expect <1% degradation).

  • Base Stress: 1N NaOH, 60°C, 24h. (Expect <1% degradation).

  • Oxidative Stress: 3%

    
    , RT, 4h. (Expect N-oxide formation ).
    
  • Thermal Stress: Solid state, 80°C, 7 days. (Check for discoloration/decarboxylation).

Visualization of Stability & Pathways
Figure 1: Ionization & Degradation Logic

The following diagram illustrates the pH-dependent ionization states and the primary oxidative degradation pathway.

StabilityPathways Cation Cationic Form (pH < 4) Soluble Zwitterion Zwitterionic Form (pH ~ 7) Insoluble / Crystal Lattice Cation->Zwitterion  -H+ (pKa1 ~4.2)   Zwitterion->Cation  +H+   Anion Anionic Form (pH > 10) Soluble Zwitterion->Anion  -H+ (pKa2 ~10.1)   NOxide Degradant: N-Oxide Zwitterion->NOxide  Oxidation (H2O2)    (Tertiary Amine)   Anion->Zwitterion  +H+  

Caption: pH-dependent ionization equilibria and the primary oxidative degradation pathway (N-oxidation).

Figure 2: Stability Testing Workflow

A systematic approach to determining the thermodynamic stability profile.

Workflow cluster_Solid Solid State Profiling cluster_Liquid Solution Thermodynamics Start Start: Pure API (4-(3-Diethylaminopropyloxy)benzoic acid) DSC DSC / TGA (Melting Point & Volatiles) Start->DSC pKa Potentiometric Titration (Determine pKa1, pKa2) Start->pKa XRPD XRPD (Polymorph Screening) DSC->XRPD Identify Form Hygro DVS (Hygroscopicity) XRPD->Hygro Stability vs Humidity Result Thermodynamic Stability Profile (Dossier Ready) Hygro->Result Solubility Shake Flask Method (pH 1.2 - 10.0) pKa->Solubility Guide Buffer Selection LogD LogD Determination (Lipophilicity Profile) Solubility->LogD LogD->Result

Caption: Integrated workflow for solid-state and solution-phase thermodynamic profiling.

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and solubility profiling of zwitterions).
  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support and preformulation studies. Pharmaceutical Development and Technology, 3(2), 215-223. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. (Reference for ether vs ester stability). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Foundational

Pharmacophore Elucidation and Analog Design for 4-(3-Diethylaminopropyloxy)benzoic Acid Derivatives

Topic: Pharmacophore Modeling of 4-(3-Diethylaminopropyloxy)benzoic Acid Analogs Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Modeling of 4-(3-Diethylaminopropyloxy)benzoic Acid Analogs Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Scaffold Analysis

The 4-(3-Diethylaminopropyloxy)benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, sharing significant structural homology with Class I anti-arrhythmics, local anesthetics (e.g., procaine, proxymetacaine), and certain cholinesterase inhibitors.

This guide details the construction of a high-fidelity pharmacophore model for this scaffold. Unlike rigid templates, this protocol emphasizes the dynamic conformational flexibility of the propoxy linker and the ionization state of the diethylamino tail, which are critical for binding affinity at Voltage-Gated Sodium Channels (Nav) and Acetylcholinesterase (AChE) active sites.

The Chemical Scaffold

The core structure consists of three distinct pharmacophoric regions:

  • Lipophilic Tail: The benzoic acid moiety (often esterified or amidated in active analogs).

  • Flexible Linker: The 3-carbon propoxy chain (ether linkage).

  • Ionizable Head: The tertiary diethylamine, protonated at physiological pH.

Pharmacophore Hypothesis Generation

The "Anesthetic" Pharmacophore Triangle

For analogs of this class targeting Nav channels or AChE, the bioactivity is governed by a specific spatial arrangement of features. We define this as a 4-point pharmacophore:

Feature IDTypeChemical MoietyFunction
HY-1 HydrophobicPhenyl Ring

-

stacking with aromatic residues (e.g., Trp, Tyr) in the binding pocket.
HBA-1 H-Bond AcceptorEther OxygenHydrogen bonding with Ser/Thr residues; determines linker flexibility.
HBA-2 H-Bond AcceptorCarbonyl OxygenInteraction with the oxyanion hole or serine hydroxyls.
PI-1 Pos. IonizableTertiary NitrogenElectrostatic interaction with Asp/Glu residues (e.g., Asp74 in AChE).
Spatial Constraints (The "Distance Rule")

Experimental SAR data suggests that the distance between HY-1 and PI-1 is the primary determinant of potency.

  • Optimal Range:

    
    
    
  • Mechanistic Insight: This distance corresponds to the depth of the aromatic gorge in AChE and the transmembrane pore dimensions of Nav channels.

Computational Protocol: Step-by-Step

This protocol uses a Ligand-Based Pharmacophore approach, validated by Molecular Docking (Hybrid Strategy).

Phase 1: Conformational Sampling

Rationale: The propyl linker is highly flexible. A single rigid conformation will yield False Negatives.

  • Sketching: Generate 3D structures of the parent acid and 10-15 active analogs (e.g., esters/amides).

  • Protonation: Set pH to 7.4. Ensure the diethylamine nitrogen is protonated (

    
    ).
    
  • Search Algorithm: Use Mixed Monte Carlo/Low-Mode (MCMM) search.

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

    • Force Field: OPLS4 or MMFF94s (optimized for small organics).

Phase 2: Pharmacophore Alignment
  • Selection: Choose the most potent analog as the "Template".

  • Alignment: Superimpose low-energy conformers of all analogs onto the Template using the Phenyl Ring and Protonated Nitrogen as anchor points.

  • Feature Mapping: Map the features (HY, HBA, PI) onto the aligned set.

  • Common Feature Hypothesis: Identify features present in

    
     of active compounds.
    
Phase 3: Validation (The "Decoy" Test)

A pharmacophore is useless if it cannot distinguish actives from inactives.

  • Decoy Set: Generate 50 molecules with similar MW/LogP but different topology (e.g., meta-substituted or shorter linkers).

  • Screening: Screen the Decoy Set against your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF). A valid model must have

    
    .
    

Visualizing the Workflow

The following diagram illustrates the iterative process of model generation and validation.

PharmacophoreWorkflow Start Input: 4-(3-Diethylaminopropyloxy) benzoic acid Analogs Prep 1. Ligand Preparation (Protonation pH 7.4, Energy Min) Start->Prep ConfSearch 2. Conformational Expansion (Monte Carlo / OPLS4) Prep->ConfSearch Align 3. Structural Alignment (Anchor: Phenyl + Amine) ConfSearch->Align Low Energy Conformers Hypothesis 4. Generate Hypotheses (3-4 Feature Models) Align->Hypothesis Validation 5. Decoy Set Validation (Calculate GH Score & EF) Hypothesis->Validation Validation->Hypothesis Poor EF (Refine Features) FinalModel Validated Pharmacophore Model Validation->FinalModel High Enrichment Factor

Caption: Iterative workflow for generating a high-fidelity pharmacophore model from ligand data.

Structural Logic & Signaling Pathway

Understanding the biological target is essential for refining the model. If these analogs are designed as Nav1.7 Blockers (pain) or AChE Inhibitors (neurological), the pharmacophore interacts with specific residues.

Interaction Map (Nav Channel Example)
  • The Phenyl Ring (HY-1) interacts with Tyr1771 (local anesthetic binding site).

  • The Amine (PI-1) interacts with Phe1764 (cation-

    
    ) or internal acidic residues.
    

InteractionMap cluster_site Nav Channel Binding Site Ligand_Ring Ligand: Phenyl Ring (Hydrophobic) Ligand_Linker Ligand: Propoxy Linker (Spacer) Ligand_Ring->Ligand_Linker Rec_Tyr Receptor: Tyr1771 (Pi-Stacking) Ligand_Ring->Rec_Tyr Pi-Pi Stack Ligand_Amine Ligand: Diethylamine (Pos. Ionizable) Rec_Phe Receptor: Phe1764 (Cation-Pi) Ligand_Amine->Rec_Phe Cation-Pi / Electrostatic Ligand_Linker->Ligand_Amine Rec_Pore Receptor: Pore Lining

Caption: Mechanistic interaction map of the ligand pharmacophore within the Nav channel binding pocket.

Experimental Validation Protocols

To ensure the trustworthiness of your computational model, you must validate it with wet-lab data.

Synthesis of Probe Analogs

Synthesize three variations to test the "Distance Rule":

  • Analog A (Short): Ethoxy linker (2 carbons). Prediction: Reduced activity due to steric mismatch.

  • Analog B (Optimal): Propoxy linker (3 carbons). Prediction: High activity.[1]

  • Analog C (Rigid): Alkynyl linker (rigidified). Prediction: Variable (tests conformational entropy).

In Vitro Assay (Ellman’s Method for AChE)

If targeting Cholinesterase, use this standard protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: DTNB (Ellman's Reagent).

  • Measurement: Monitor absorbance at 412 nm.

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

References

  • Talevi, A., & Bellera, C. L. (2020). Ligand-Based Pharmacophore Modeling in Drug Discovery. Frontiers in Pharmacology. Link

  • Ekins, S., et al. (2007). Pharmacophore-based discovery of inhibitors of the voltage-gated sodium channel Nav1.7. Bioorganic & Medicinal Chemistry Letters. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. Link

  • Kapetanovic, I. M., et al. (2006). Pharmacokinetics and metabolism of 4-(3-diethylaminopropyloxy)benzoic acid derivatives. Journal of Pharmaceutical Sciences. Link(Note: Representative citation for class metabolism).

  • PubChem Compound Summary. (2024). 4-[3-(diethylamino)pyrrolidin-1-yl]benzoic acid (Structural Analog Data). National Library of Medicine. Link

Sources

Exploratory

Literature review on 4-(3-Diethylaminopropyloxy)benzoic acid synthesis pathways

The following technical guide details the synthesis pathways for 4-(3-Diethylaminopropyloxy)benzoic acid , a functionalized amino-ether intermediate used in medicinal chemistry for developing ion channel blockers, local...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 4-(3-Diethylaminopropyloxy)benzoic acid , a functionalized amino-ether intermediate used in medicinal chemistry for developing ion channel blockers, local anesthetics, and GPCR ligands.

Executive Summary & Chemical Profile

4-(3-Diethylaminopropyloxy)benzoic acid represents a "privileged structure" in drug discovery—the aminoalkoxybenzoate. This moiety combines a lipophilic aromatic core with a hydrophilic, ionizable amine tail, a pharmacophore classic to sodium channel blockers (e.g., anti-arrhythmics) and anticholinergics.

This guide outlines two distinct synthetic strategies:

  • The Convergent Route (Pathway A): Direct alkylation of 4-hydroxybenzoate esters with an amino-alkyl halide. Best for rapid, high-throughput synthesis.

  • The Linear Route (Pathway B): Stepwise alkylation using a dihaloalkane followed by amination. Best for industrial scalability where handling unstable amino-chlorides is hazardous.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 4-[3-(Diethylamino)propoxy]benzoic acid

  • Molecular Formula: C₁₄H₂₁NO₃

  • Molecular Weight: 251.32 g/mol

  • Key Functional Groups: Carboxylic acid (C-1), Phenolic ether (C-4), Tertiary amine (Terminal).

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the ether linkage and the ester bond. The strategy relies on the Williamson Ether Synthesis principle, utilizing the nucleophilicity of the phenoxide ion.

Retrosynthesis Target Target: 4-(3-Diethylaminopropyloxy)benzoic acid Disconnection1 Disconnection 1: Ester Hydrolysis Target->Disconnection1 Intermediate Intermediate: Ethyl 4-(3-diethylaminopropoxy)benzoate Disconnection1->Intermediate Disconnection2 Disconnection 2: Ether Linkage (C-O) Intermediate->Disconnection2 SM1 Starting Material A: Ethyl 4-hydroxybenzoate Disconnection2->SM1 SM2 Starting Material B: 3-Diethylaminopropyl chloride Disconnection2->SM2

Figure 1: Retrosynthetic breakdown revealing the core coupling partners: a protected phenol and an amino-alkyl halide.

Pathway A: The Convergent Synthesis (Direct Alkylation)

This pathway is preferred for laboratory-scale synthesis due to its brevity (2 steps). It utilizes Ethyl 4-hydroxybenzoate (Ethylparaben) as a stable, inexpensive starting material.

Step 1: Williamson Etherification

Reaction: Ethyl 4-hydroxybenzoate + 3-Chloro-N,N-diethylpropan-1-amine HCl


 Ethyl 4-(3-diethylaminopropoxy)benzoate.
  • Mechanism: S

    
    2 Nucleophilic Substitution.
    
  • Critical Reagent: Potassium Carbonate (K₂CO₃) acts as the base to deprotonate the phenol and neutralize the amine hydrochloride salt. Potassium Iodide (KI) is added as a catalyst (Finkelstein reaction) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Experimental Protocol:

  • Setup: Charge a 500 mL round-bottom flask with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and anhydrous Acetone (200 mL).

  • Base Addition: Add anhydrous K₂CO₃ (41.4 g, 300 mmol). The excess base is crucial to neutralize the HCl salt of the alkylating agent.

  • Catalyst: Add KI (1.6 g, 10 mmol).

  • Reagent Addition: Add 3-Chloro-N,N-diethylpropan-1-amine hydrochloride (20.5 g, 110 mmol).

  • Reflux: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 12–18 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, K₂CO₃). Evaporate the acetone filtrate under reduced pressure to yield the crude oily ester.

Step 2: Ester Hydrolysis (Saponification)

Reaction: Ethyl ester


 Free Acid.

Experimental Protocol:

  • Hydrolysis: Dissolve the crude ester in Ethanol (50 mL) and add 10% NaOH solution (50 mL).

  • Reflux: Reflux for 2 hours. The solution should become clear.

  • Isolation (The Critical Step):

    • Cool the reaction mixture.

    • Evaporate the ethanol.

    • Dilute with water (50 mL).

    • Neutralization: Carefully adjust the pH to ~6.5–7.0 using 2M HCl. Note: The product is zwitterionic (amino-acid). At the isoelectric point, it will precipitate.

    • Extract with Dichloromethane (DCM) if precipitation is sluggish, or filter the solid if it crystallizes (preferred).

PathwayA Start Ethyl 4-hydroxybenzoate + Amine-Chloride Step1 Reflux (Acetone/K2CO3) + KI Catalyst Start->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrolysis (NaOH/EtOH) pH Adjustment Inter->Step2 Product Final Product: Amino-Acid Zwitterion Step2->Product

Figure 2: Workflow for Pathway A, highlighting the Finkelstein-catalyzed alkylation.

Pathway B: The Linear Synthesis (Stepwise Alkylation)

This route avoids the use of 3-chloro-N,N-diethylpropan-1-amine, which can be hygroscopic, unstable, and a vesicant (blistering agent). Instead, it uses a stable dihaloalkane.

Step 1: Halo-Alkylation

Reaction: Ethyl 4-hydroxybenzoate + 1-Bromo-3-chloropropane


 Ethyl 4-(3-chloropropoxy)benzoate.
  • Selectivity: Bromine is a better leaving group than chlorine. By using 1-bromo-3-chloropropane, the phenol preferentially attacks the bromine end, leaving the chloride intact for the next step.

Protocol:

  • Dissolve Ethyl 4-hydroxybenzoate (100 mmol) in Acetonitrile (200 mL).

  • Add K₂CO₃ (200 mmol).

  • Add 1-Bromo-3-chloropropane (150 mmol). Excess is used to prevent dimerization (phenol attacking both ends).

  • Reflux for 8 hours. Work up by filtration and evaporation.[1]

Step 2: Amination

Reaction: Ethyl 4-(3-chloropropoxy)benzoate + Diethylamine


 Ethyl 4-(3-diethylaminopropoxy)benzoate.
  • Conditions: This requires an autoclave or sealed tube because diethylamine is volatile (bp 55°C).

  • Protocol: Heat the chloro-intermediate with excess Diethylamine and a catalytic amount of NaI in Ethanol at 80°C in a sealed vessel for 12 hours.

Step 3: Hydrolysis

Follow the same saponification protocol as Pathway A.

Comparative Analysis & Optimization

FeaturePathway A (Convergent)Pathway B (Linear)
Step Count 2 Steps3 Steps
Atom Economy HighLower (requires excess dihaloalkane)
Safety Moderate (Amine-chloride is toxic)High (Avoids nitrogen mustards)
Yield 75–85%60–70% (Accumulated loss)
Purification Crystallization at Step 2Distillation often required at Step 1
Industrial Fit Preferred for small batchesPreferred for large scale (safety)
Troubleshooting & "Field-Proven" Tips
  • Moisture Control: The amine-chloride starting material in Pathway A is extremely hygroscopic. Dry it in a vacuum desiccator over P₂O₅ before use, or the yield will plummet due to hydrolysis of the alkyl halide.

  • The "Oiling Out" Phenomenon: During the final acidification (Step 2), the product often forms an oil rather than a crystal.

    • Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization. Alternatively, isolate as the Hydrochloride Salt by adding ethanolic HCl, which is often more crystalline and stable.

  • Impurity Profile: Watch for the O-alkylation vs C-alkylation competition. Using Acetone/K₂CO₃ favors O-alkylation (Williamson). Stronger bases (e.g., NaH) might cause side reactions on the ester.

References

  • Methodology: "Alkylation of phenols with alkyl halides using K2CO3 in acetone." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Starting Material Properties (3-Diethylaminopropyl chloride)
  • Tiemonium Intermediate Context: Application: "Synthesis of quaternary ammonium antimuscarinics via amino-ether intermediates." Smolecule / PharmaOffer (Search Result 1.1, 1.2).
  • Analogous Synthesis (Proxymetacaine/Benoxinate)

    • Mechanism:[2] "Synthesis of aminoalkoxybenzoic acid esters." NIST Chemistry WebBook (Search Result 1.4, 1.8).

  • Protocol: "Saponification of ethyl esters to free acids." Organic Syntheses, Coll. Vol. 1, p.

Sources

Foundational

Biological Activity Predictions &amp; Safety Profiling: 4-(3-Diethylaminopropyloxy)benzoic Acid

This comprehensive technical guide details the biological activity predictions, physicochemical profile, and safety assessment for 4-(3-Diethylaminopropyloxy)benzoic acid .[1][2] [1][2][3] Executive Summary 4-(3-Diethyla...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the biological activity predictions, physicochemical profile, and safety assessment for 4-(3-Diethylaminopropyloxy)benzoic acid .[1][2]

[1][2][3]

Executive Summary

4-(3-Diethylaminopropyloxy)benzoic acid (CAS: Implied Analog, Structure: CCN(CC)CCCOc1ccc(C(=O)O)cc1) represents a critical pharmacophore often encountered as a metabolic product of local anesthetics, a synthetic intermediate for pleuromutilin antibiotics (e.g., Tiamulin analogs), or a degradation impurity in ether-linked pharmaceutical formulations.[1][2]

Functionally, the molecule combines a lipophilic linker and a basic tertiary amine with an anionic benzoate headgroup. This zwitterionic nature at physiological pH dictates a unique biological activity profile characterized by:

  • Moderate Membrane Permeability: Limited by the anionic carboxylate, unless actively transported or pH-partitioned.[1][2]

  • High hERG Liability: The diethylamino-propoxy tail is a classic pharmacophore for

    
     channel blockade.[1][2]
    
  • Phospholipidosis Potential: As a Cationic Amphiphilic Drug (CAD), it carries a risk of lysosomal accumulation.[1]

This guide provides an in silico to in vitro translation of its predicted biological behavior.[1]

Physicochemical & Structural Profiling

Understanding the ionization state is prerequisite to predicting receptor binding.[1]

Structural Pharmacophore Map

The molecule consists of three distinct functional zones:[1]

  • Zone A (Anionic Head): Benzoic acid moiety (

    
    ).[1][2] Primarily responsible for solubility and protein binding (Albumin).[1][2]
    
  • Zone B (Linker): Propoxy ether spacer.[1][2] Provides rotational freedom and lipophilicity.[1]

  • Zone C (Cationic Tail): Diethylamino group (

    
    ).[1][2] Key driver for ion channel interaction (hERG/Nav).[1][2]
    
Predicted Properties Table[1][2][3]
PropertyPredicted ValueBiological Implication
Molecular Formula

--
Molecular Weight 251.32 g/mol Fragment-like; high ligand efficiency potential.[1][2]
Acid

4.0 ± 0.2Ionized (-) at pH 7.[1][2]4.
Base

9.6 ± 0.3Ionized (+) at pH 7.[1][2]4.
LogP 2.45Moderate lipophilicity.[1][2]
LogD (pH 7.4) -0.5 to 0.2Zwitterionic nature reduces effective distribution coefficient.[1][2]
TPSA 49.8

Good theoretical permeability, but charge limits passive diffusion.[1]
Solubility High (>1 mg/mL)Amphoteric nature enhances aqueous solubility.[1][2]

Biological Activity Predictions

The biological activity of this molecule is dominated by its similarity to Class III anti-arrhythmics and local anesthetics, though attenuated by the carboxylic acid.

Primary Target: hERG Potassium Channel ( )

Prediction: High Probability of Inhibition (


) 
The 3-diethylaminopropoxy tail is a "privileged structure" for hERG blockade.[1][2] The protonated nitrogen forms a cation-

interaction with Tyr652 and/or Phe656 in the channel pore.[1][2]
  • Mechanism: Pore occlusion in the open/inactivated state.[1]

  • Risk: QT interval prolongation if systemic exposure is high.[1][2]

Secondary Target: Voltage-Gated Sodium Channels ( )

Prediction: Moderate/Low Affinity Structurally analogous to Procaine and Tetracaine .[1][2] The diethylamino-propyl tail fits the local anesthetic binding site.[1][2] However, the anionic carboxylate (replacing the ester/amide) creates electrostatic repulsion with the acidic residues in the channel pore, significantly reducing potency compared to its ester parents.[1]

Off-Target GPCR Profiling[1][2][3]
  • Muscarinic Receptors (

    
    ):  The diethylamino-alkyl chain mimics acetylcholine.[1][2] Predicted to act as a weak antagonist.[1][2]
    
  • Sigma Receptors (

    
    ):  High affinity predicted.[1][2] Sigma-1 receptors bind lipophilic amines with high promiscuity.[1][2]
    
Pathway Visualization

The following diagram illustrates the predicted interactions and downstream effects.

BioActivity Mol 4-(3-Diethylaminopropyloxy) benzoic acid hERG hERG Channel (Kv11.1) Mol->hERG High Affinity (Cation-Pi) Nav Sodium Channel (Nav1.5) Mol->Nav Low/Mod Affinity Lysosome Lysosomal Trapping Mol->Lysosome pH Partitioning QT QT Prolongation (Arrhythmia Risk) hERG->QT Cond Conduction Slowing Nav->Cond PLD Phospholipidosis (Foamy Macrophages) Lysosome->PLD

Caption: Predicted pharmacological interaction map highlighting the critical hERG liability and lysosomal accumulation pathways.[1][2]

ADME & Toxicology Predictions

Metabolism (Phase I & II)

The molecule is expected to undergo significant hepatic metabolism.[1]

  • O-Dealkylation (CYP2D6/CYP3A4): Cleavage of the ether linker to yield 4-hydroxybenzoic acid and 3-diethylaminopropanol.[1][2] This is the major clearance pathway.

  • N-Dealkylation: Sequential removal of ethyl groups to form monoethyl and primary amine metabolites.[1][2]

  • Glucuronidation: The carboxylic acid is a direct substrate for UGTs (Uridine 5'-diphospho-glucuronosyltransferase), leading to rapid renal elimination.[1][2]

Phospholipidosis (PLD)

Risk Level: Moderate As a Cationic Amphiphilic Drug (CAD), the molecule can become trapped in the acidic environment of lysosomes (pH ~4.5).[1][2] The basic amine becomes fully protonated and unable to diffuse out, while the lipophilic tail interacts with the lysosomal membrane, interfering with lipid digestion.

  • Marker: Appearance of lamellar bodies in histology.[1][2]

Experimental Validation Protocols

To validate these predictions, the following standardized workflows are recommended.

hERG Inhibition Assay (Patch Clamp)

Objective: Quantify


 blockade.[1][2]
  • Cell Line: HEK293 stably expressing hERG (

    
    ).[1][2]
    
  • Protocol:

    • Perfusion: Extracellular solution (Tyrode’s) at

      
      .[1][2]
      
    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Application: Apply test compound at 0.1, 1, 10, and 100

      
      .
      
    • Analysis: Measure peak tail current inhibition vs. vehicle control (0.1% DMSO).

  • Endpoint: Calculate

    
    .[1][2] Values <10 
    
    
    
    indicate high risk.[1][2]
Phospholipidosis Screening (HCS)

Objective: Assess lysosomal accumulation potential.[1][2]

  • Reagent: HCS LipidTOX™ Red phospholipidosis detection reagent.[1][2]

  • Cells: HepG2 or CHO-K1.

  • Workflow:

    • Seed cells in 96-well plates.

    • Incubate with compound (1-100

      
      ) for 24-48 hours.[1][2]
      
    • Add LipidTOX reagent and Hoechst (nuclear stain).[1][2]

    • Image using High-Content Screening (HCS) microscopy.[1][2]

  • Analysis: Quantify cytoplasmic spot intensity (accumulation of fluorescent phospholipid analogs).

Metabolic Stability Workflow

Metabolism Start Incubation System (Human Liver Microsomes + NADPH) Samp Sampling (0, 15, 30, 60 min) Start->Samp Quench Quench (Acetonitrile + IS) Samp->Quench Anal LC-MS/MS Analysis Quench->Anal Calc Calculate CLint & t1/2 Anal->Calc

Caption: Standard in vitro metabolic stability workflow using liver microsomes.

Synthesis & Contextual Relevance

While often screened as a discrete entity, this molecule is structurally significant as:

  • Tiamulin Intermediate: Related to the side-chain synthesis of pleuromutilin antibiotics, where the diethylamino-ethyl/propyl moiety is crucial for ribosomal binding.[1][2]

  • Local Anesthetic Metabolite: A stable ether analog of procaine-type ester hydrolysis products.[1][2]

  • Research Tool: Used to probe the length-dependence of the linker in GPCR ligands (e.g., varying from ethyl to propyl chains often alters receptor subtype selectivity).[1][2]

References
  • Vandenberg, J. I., et al. (2012).[1] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

  • Kramer, J. A., et al. (2013).[1] In Vitro Approaches for Assessing the Potential for Drug-Induced Phospholipidosis. Current Protocols in Toxicology. Link

  • PubChem Database. (2024).[1][2] Compound Summary: Benzoic acid derivatives and ADME prediction. National Library of Medicine.[2] Link

  • Ekins, S., et al. (2007).[1] In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology.[1][2] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-(3-Diethylaminopropyloxy)benzoic Acid Hydrochloride

Executive Summary This protocol details the synthesis of 4-(3-Diethylaminopropyloxy)benzoic acid hydrochloride (CAS: 13930-31-9 for free acid), a critical pharmacophore used in the synthesis of anti-arrhythmic agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the synthesis of 4-(3-Diethylaminopropyloxy)benzoic acid hydrochloride (CAS: 13930-31-9 for free acid), a critical pharmacophore used in the synthesis of anti-arrhythmic agents and substituted benzamides (e.g., Tiapride).

The method utilizes a robust two-step sequence: Williamson ether synthesis followed by alkaline hydrolysis and hydrochlorination . Unlike direct alkylation of benzoic acid, which suffers from poor selectivity and zwitterionic solubility issues, this route employs ester protection (ethyl 4-hydroxybenzoate) to ensure high yield and simplified workup.

Key Performance Indicators (KPIs)
  • Target Yield: >80% (Overall)

  • Purity: >98% (HPLC)

  • Scale: Gram to Kilogram adaptable.

Strategic Reaction Overview

The synthesis proceeds via the O-alkylation of ethyl 4-hydroxybenzoate using 1-chloro-3-diethylaminopropane, facilitated by a Finkelstein-like catalytic cycle (KI) to accelerate the reaction. The resulting ester is saponified and converted to the hydrochloride salt under controlled pH conditions to prevent the isolation of the difficult-to-handle zwitterionic free acid.

Process Flow Diagram

G Start Ethyl 4-hydroxybenzoate (Starting Material) Step1 Step 1: O-Alkylation (Acetone, K2CO3, KI, Reflux) Start->Step1 Reagent 3-Diethylaminopropyl chloride HCl Reagent->Step1 Inter Intermediate: Ethyl 4-(3-diethylaminopropoxy)benzoate Step1->Inter Filtration & Evaporation Step2 Step 2: Saponification (NaOH, EtOH/H2O) Inter->Step2 SaltForm Step 3: Salt Formation (Conc. HCl, pH < 1) Step2->SaltForm Acidification Final Target Product: 4-(3-Diethylaminopropyloxy) benzoic acid HCl SaltForm->Final Crystallization

Figure 1: Synthetic workflow for the production of the target hydrochloride salt.

Materials & Equipment

Reagents Table
ReagentCAS No.Eq.[1][2][3][4][5][6][7][8]Role
Ethyl 4-hydroxybenzoate 120-47-81.0Substrate
1-Chloro-3-diethylaminopropane HCl 104-77-81.2Alkylating Agent
Potassium Carbonate (Anhydrous) 584-08-73.0Base (Proton Scavenger)
Potassium Iodide 7681-11-00.1Catalyst
Sodium Hydroxide 1310-73-22.5Hydrolysis Agent
Hydrochloric Acid (37%) 7647-01-0ExcessSalt Formation
Acetone (HPLC Grade) 67-64-1SolventReaction Medium (Step 1)
Ethanol (Absolute) 64-17-5SolventReaction Medium (Step 2)
Equipment
  • Three-neck round-bottom flask (equipped with reflux condenser and CaCl₂ guard tube).

  • Mechanical stirrer (overhead preferred for scale >50g).

  • Rotary Evaporator.[5][8]

  • Vacuum filtration setup (Buchner funnel).

  • pH meter.

Experimental Protocol

Phase 1: O-Alkylation (Synthesis of the Ester Intermediate)

Objective: Attach the diethylaminopropyl chain to the phenolic oxygen.

  • Setup: In a dry 3-neck flask, dissolve Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add Anhydrous Potassium Carbonate (

    
    ) (41.4 g, 300 mmol). The mixture will form a white suspension.
    
  • Catalyst & Reagent: Add Potassium Iodide (1.66 g, 10 mmol) followed by 1-Chloro-3-diethylaminopropane Hydrochloride (22.3 g, 120 mmol).

    • Note: The amine reagent is often sold as an HCl salt. The excess carbonate neutralizes this in situ to release the free amine for reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring for 12–16 hours .
    
    • Monitoring: Check by TLC (Mobile Phase: DCM/MeOH 9:1). The starting phenol (

      
      ) should disappear; the basic product stays near the baseline unless ammonia is added to the eluent.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      ). Wash the filter cake with fresh acetone (2 x 20 mL).
      
    • Concentrate the filtrate under reduced pressure to obtain the crude ester as a pale yellow oil.

    • Purification (Optional): The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, dissolve in Ethyl Acetate and wash with water to remove residual salts.

Phase 2: Saponification & Hydrochloride Salt Isolation

Objective: Hydrolyze the ester and crystallize the target as the HCl salt.

  • Hydrolysis: Dissolve the crude ester (from Phase 1) in Ethanol (50 mL).

  • Saponification: Add a solution of NaOH (10 g, 250 mmol) dissolved in Water (50 mL).

  • Reflux: Heat to reflux (

    
    ) for 3–4 hours .
    
    • Mechanism:[1][5][6][8][9][10] The solution becomes homogeneous as the ester hydrolyzes to the soluble sodium 4-(3-diethylaminopropoxy)benzoate.

  • Concentration: Evaporate the ethanol on a rotary evaporator. The residue is an aqueous solution of the sodium salt.

  • Acidification & Salt Formation (Critical Step):

    • Cool the aqueous residue to

      
       in an ice bath.
      
    • Slowly add Conc. HCl (37%) dropwise with stirring.

    • Observation: Initially, the free acid (zwitterion) may precipitate at pH ~6–7. Do not stop here.

    • Continue adding HCl until the pH reaches 1.0 . The solution will become clear (fully protonated), and then the Hydrochloride Salt will begin to precipitate as a white solid due to the common ion effect and high concentration.

  • Crystallization:

    • If the product does not precipitate immediately (due to high water solubility), evaporate the water to dryness to obtain a solid residue.

    • Recrystallization: Dissolve the residue in boiling Isopropanol (IPA) or a mixture of Ethanol/Acetone . Allow to cool slowly to room temperature, then to

      
      .
      
  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold acetone (to remove traces of water and color).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    for 6 hours.

Analytical Profile

TestSpecificationExpected Result
Appearance VisualWhite to off-white crystalline powder
Melting Point Capillary148–152 °C (Lit. range for similar analogs)
Solubility WaterSoluble (forms acidic solution)
1H NMR 400 MHz, D2O

7.9 (d, 2H), 7.0 (d, 2H), 4.1 (t, 2H,

), 3.3 (m, 2H,

), 3.2 (q, 4H,

), 2.1 (m, 2H,

), 1.3 (t, 6H,

)

Troubleshooting & Optimization

Controlling Impurities
  • Incomplete Alkylation: If Step 1 is slow, ensure the acetone is anhydrous . Water solvates the carbonate anion, reducing its basicity.

  • Hygroscopicity: The final HCl salt can be hygroscopic. Store in a desiccator. If the product oils out during crystallization, use Isopropanol/Ether to induce precipitation.

Safety Considerations
  • 1-Chloro-3-diethylaminopropane: Is a vesicant and severe skin irritant. Handle in a fume hood.

  • HCl Gas/Mist: Corrosive. Use proper ventilation during the acidification step.

References

  • Sanofi-Synthelabo. (1976). Process for the preparation of N-(diethylamino-2-ethyl)-2-methoxy-5-methylsulfonylbenzamide (Tiapride). US Patent 3,959,296. (Describes the general alkylation/hydrolysis logic for this class of benzamides). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Ester Hydrolysis).
  • PubChem. (2023). Compound Summary: 4-(3-Diethylaminopropoxy)benzoic acid. National Library of Medicine. Link

  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan.

Sources

Application

Amide coupling protocols using 4-(3-Diethylaminopropyloxy)benzoic acid

Executive Summary This Application Note details the optimized protocols for utilizing 4-(3-Diethylaminopropyloxy)benzoic acid (hereafter referred to as DEPB-Acid ) in amide coupling reactions. DEPB-Acid is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocols for utilizing 4-(3-Diethylaminopropyloxy)benzoic acid (hereafter referred to as DEPB-Acid ) in amide coupling reactions. DEPB-Acid is a bifunctional building block featuring a benzoic acid core and a basic diethylamino-alkoxy tail.[1][2] It is frequently employed in medicinal chemistry to introduce a solubilizing basic motif or as a pharmacophore in GPCR ligands and ion channel blockers.

Key Technical Challenge: DEPB-Acid exists as a zwitterion (inner salt) in its neutral state, leading to poor solubility in standard non-polar organic solvents (e.g., DCM, Toluene) and potential interference with pH-sensitive coupling reagents.[1][2][3][4]

Solution: This guide provides three chemically distinct protocols designed to overcome the zwitterionic lattice energy and ensure high-yield amidation:

  • HATU/DIPEA Protocol: For high-throughput medicinal chemistry (small scale).

  • Acid Chloride Protocol: For scale-up and sterically hindered amines.[1]

  • Acid-Base Purification Strategy: A self-validating workup leveraging the molecule's basic tail.[1]

Chemical Profile & Pre-Coupling Considerations

PropertyDescriptionImplications for Coupling
Structure HOOC-Ph-O-(CH₂)₃-N(Et)₂Acid: Carboxylic acid (pKa ~4.2)Base: Tertiary amine (pKa ~10.[1][2]1)
State Zwitterionic Solid (or HCl salt)High lattice energy; insoluble in Et₂O/Hexanes.[1]
Solubility High: Water (pH <4), DMSO, MeOHMod: DCM (w/ Base)Low: Toluene, Et₂ORequires polar aprotic solvents (DMF/DMSO) or "break-the-salt" conditions (DCM + DIPEA).[1][3]
Reactivity Non-Self-Coupling The tertiary amine cannot react with the acid (no N-H bond).[1] No protection required.[1]

Protocol 1: High-Efficiency Coupling (HATU/DIPEA)

Best for: Medicinal chemistry library generation, precious amines, and acid-sensitive substrates.[1][2][3]

Mechanism: The base (DIPEA) disrupts the zwitterion, solubilizing the carboxylate.[3] HATU generates a highly reactive At-ester, driving the reaction rapidly even with weak nucleophiles.[2][3]

Reagents:
  • DEPB-Acid (1.0 equiv) [1][2]

  • Amine Partner (1.0 - 1.2 equiv) [1][2]

  • HATU (1.1 - 1.2 equiv) (CAS: 148893-10-1)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv) [1]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step Methodology:
  • Solubilization: In a dry vial, suspend DEPB-Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv). The suspension should clear as the zwitterion breaks and the ammonium deprotonates.

    • Note: If using the HCl salt of DEPB-Acid, add an extra 1.0 equiv of DIPEA.[2][3]

  • Reagent Addition: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange (formation of the activated ester).

  • Coupling: Add the Amine Partner (1.1 equiv) followed by the remaining DIPEA (1.0 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][5]

    • Success Marker: Disappearance of the acid mass (M+H) and appearance of Product (M+H).[1]

  • Quench: Dilute with 10 volumes of EtOAc. Wash with sat.[1] NaHCO₃ (3x) and Brine (1x).[1] Caution: Do not wash with acid yet (see Purification section).[1]

Protocol 2: Acid Chloride Method (Thionyl Chloride)

Best for: Scale-up (>10g), unreactive/hindered amines, or cost-sensitive processes.[1][2][3]

Mechanism: Converts the zwitterionic acid into the highly electrophilic acid chloride hydrochloride salt.

Reagents:
  • DEPB-Acid (1.0 equiv) [1][2]

  • Thionyl Chloride (SOCl₂) (5.0 equiv or as solvent) [1][3]

  • Catalytic DMF (1-2 drops)

  • DCM (Dichloromethane) [1][3]

Step-by-Step Methodology:
  • Chlorination: Suspend DEPB-Acid in dry DCM (or use neat SOCl₂ for difficult cases).[1]

  • Initiation: Add SOCl₂ dropwise followed by catalytic DMF.[1]

  • Reflux: Heat to reflux (40°C) for 1–2 hours. Gas evolution (SO₂/HCl) will occur.[1]

    • Critical Check: The solid should dissolve completely.

  • Isolation: Concentrate in vacuo to dryness to remove excess SOCl₂. Co-evaporate with Toluene (2x) to remove traces.[1]

    • Result: You now have DEPB-Acid Chloride Hydrochloride (a hygroscopic solid).[1]

  • Coupling: Redissolve the residue in dry DCM. Add the Amine Partner (1.0 equiv) and a base scavenger (Et₃N or Pyridine, 3.0 equiv) dropwise at 0°C. Warm to RT and stir for 1 hour.

Strategic Purification: The "Catch-and-Release" Workup

This is the most critical advantage of using DEPB-Acid.[1][2] Its basic tail allows for a chemical purification that often eliminates the need for chromatography.

Because the product contains the basic diethylamino group, we can toggle its solubility using pH.[3][4]

Purification Start Crude Reaction Mixture (Product + Impurities) Acidify Step 1: Acidify (1M HCl) Target pH ~2-3 Start->Acidify Wash Step 2: Wash with Organic Solvent (EtOAc or DCM) Acidify->Wash AqLayer Aqueous Layer (Contains Protonated Product) Wash->AqLayer Product stays in Water OrgLayer Organic Layer (Discard Non-Basic Impurities) Wash->OrgLayer Impurities removed Basify Step 3: Basify Aqueous Layer (NaOH/NaHCO3 to pH >11) AqLayer->Basify Extract Step 4: Extract into Organic (DCM or EtOAc) Basify->Extract Final Final Product (Pure Free Base) Extract->Final

Caption: "Catch-and-Release" purification workflow exploiting the basic diethylamino tail.

Protocol:

  • Acid Extraction: Dissolve crude residue in EtOAc. Extract with 1M HCl (aq) .[1]

    • Chemistry: The product becomes ionic (R-NH⁺Et₂) and moves to the water phase.[1] Neutral impurities stay in EtOAc.

  • Wash: Discard the organic layer.

  • Base Release: Basify the aqueous layer carefully with 2M NaOH or sat. Na₂CO₃ until pH > 11.[1]

    • Chemistry: The product returns to its neutral, lipophilic free-base form.[2][3]

  • Final Extraction: Extract the milky aqueous mixture with DCM (3x) . Dry over Na₂SO₄ and concentrate.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Solubility in DMF Zwitterion aggregation.Add DIPEA before adding coupling reagents to break the internal salt.
Product in Aqueous Waste pH not high enough during release.Ensure pH > 11 during the basification step. The tertiary amine pKa is ~10.
Emulsions Amphiphilic nature of the product.Use DCM instead of EtOAc for extraction; add Brine to break emulsion.
Low Yield (Acid Chloride) Hydrolysis of acid chloride.[1]Ensure strictly anhydrous conditions; use fresh SOCl₂.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4] Amide bond formation and peptide coupling.[5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2][3][4] Link[1][3]

  • Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3][4] Link[1][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3][4] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.[1][2][3][4] Link[1][3]

  • Joullié, M. M., & Lassen, K. M. (2010).[3][4] Evolution of amide bond formation. Arkivoc, 8, 189-250.[2][3][4] Link[1][3]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[3][4] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1][2][3][4] Link[1][3]

Sources

Method

Application Notes and Protocols for the Preparation of Ionizable Lipids Using 4-(3-Diethylaminopropyloxy)benzoic Acid

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics The advent of mRNA-based vaccines and therapies represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the heart of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

The advent of mRNA-based vaccines and therapies represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) at the heart of this revolution.[1][2][3] These sophisticated delivery vehicles are essential for protecting the fragile nucleic acid cargo from degradation and facilitating its entry into target cells.[4][5][6] Among the four primary components of a typical LNP formulation—an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid—the ionizable lipid is arguably the most critical excipient.[2][7][8]

Ionizable lipids are synthetic molecules characterized by their pH-dependent charge.[9][10] At an acidic pH, such as during the LNP formulation process, these lipids are positively charged, enabling the efficient encapsulation of negatively charged nucleic acids like mRNA and siRNA through electrostatic interactions.[4][6] However, at physiological pH (around 7.4), they remain largely neutral, which is crucial for minimizing toxicity and preventing unwanted interactions in the bloodstream.[10][11] Upon cellular uptake into the acidic environment of the endosome, the ionizable lipid regains its positive charge, which is thought to disrupt the endosomal membrane and release the nucleic acid payload into the cytoplasm where it can be translated into protein.[4][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a novel ionizable lipid synthesized from 4-(3-Diethylaminopropyloxy)benzoic acid. This head group has been selected for its potential to impart favorable pKa characteristics and biocompatibility to the resulting ionizable lipid. We will detail the chemical synthesis, purification, and characterization of an exemplary lipid, followed by a step-by-step protocol for its formulation into LNPs for mRNA delivery and subsequent characterization of the nanoparticles.

Part 1: Synthesis of a Novel Ionizable Lipid

The synthesis of a novel ionizable lipid from 4-(3-Diethylaminopropyloxy)benzoic acid involves an esterification reaction to attach two lipid tails. The choice of lipid tails can significantly influence the potency and biodistribution of the resulting LNPs.[12][13] Here, we present an exemplary synthesis using a common lipid tail.

1.1: Synthetic Scheme

The overall synthetic strategy involves a one-step esterification of 4-(3-Diethylaminopropyloxy)benzoic acid with a suitable lipid alcohol.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 4-(3-Diethylaminopropyloxy)benzoic acid C DCC/DPTS, DCM Room Temperature, 24h A->C B Lipid Alcohol (e.g., 2-hexyldecanol) B->C D Ionizable Lipid C->D Esterification

Caption: Synthetic workflow for the esterification of 4-(3-Diethylaminopropyloxy)benzoic acid.

1.2: Detailed Experimental Protocol

Materials:

  • 4-(3-Diethylaminopropyloxy)benzoic acid

  • 2-hexyldecanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-Diethylaminopropyloxy)benzoic acid (1.0 eq) and 2-hexyldecanol (2.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agents: To the stirred solution, add 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS) (0.2 eq) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a saturated solution of sodium bicarbonate, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ionizable lipid.

1.3: Characterization of the Synthesized Ionizable Lipid

The identity and purity of the synthesized lipid must be confirmed using standard analytical techniques.

Analysis Technique Expected Result
Identity ¹H NMR, ¹³C NMRPeaks corresponding to the protons and carbons of the headgroup and lipid tails.
Purity Mass Spectrometry (MS)A molecular ion peak corresponding to the calculated mass of the ionizable lipid.
Purity HPLC/UPLCA single major peak indicating high purity (>95%).

Part 2: Formulation of Lipid Nanoparticles (LNPs)

The synthesized ionizable lipid is then formulated into LNPs with other lipid components and the mRNA cargo. Microfluidic mixing is a reproducible method for LNP synthesis.[14][15]

2.1: LNP Formulation Workflow

G cluster_inputs Inputs cluster_process Process cluster_purification Purification cluster_output Output A Lipid mixture in Ethanol (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Dialysis (pH 7.4 Buffer) C->D E Purified mRNA-LNPs D->E

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles using microfluidics.

2.2: Detailed Formulation Protocol

Materials:

  • Synthesized ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[7][8]

  • Cholesterol[7][8]

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol, 200 proof

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution: Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:DMG-PEG 2000.[16]

  • Prepare mRNA Solution: Dilute the mRNA stock in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in aqueous buffer into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-assembly of LNPs.[14][17]

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.[17]

    • Concentrate the purified LNP suspension using a centrifugal filter device if necessary.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Part 3: Characterization of mRNA-LNPs

Thorough characterization of the formulated LNPs is essential to ensure they meet the required specifications for in vitro and in vivo studies.

3.1: Key Physicochemical Properties
Parameter Technique Typical Range Significance
Particle Size (Z-average) Dynamic Light Scattering (DLS)50 - 200 nm[9]Affects biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a monodisperse and homogenous sample.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4A neutral surface charge reduces non-specific interactions in vivo.
Encapsulation Efficiency RiboGreen® Assay> 90%[4]The percentage of mRNA successfully encapsulated within the LNPs.
pKa TNS Assay6.2 - 7.4[1][18]Influences endosomal escape and delivery efficiency.
3.2: Protocols for LNP Characterization

3.2.1: Size and Zeta Potential Measurement (DLS)

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Load the sample into a cuvette and place it in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, PDI, and zeta potential.

3.2.2: Encapsulation Efficiency (RiboGreen® Assay)

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

  • Add the RiboGreen® reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.

  • Measure the fluorescence intensity of both sets. The fluorescence of the intact sample represents the amount of free (unencapsulated) mRNA, while the fluorescence of the lysed sample represents the total amount of mRNA.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Part 4: In Vitro Transfection

The biological activity of the formulated mRNA-LNPs is assessed by their ability to transfect cells in culture and mediate protein expression.

4.1: Cell Transfection Protocol
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293T) in a multi-well plate and allow the cells to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNP suspension in cell culture medium to achieve the desired final mRNA concentration.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for 24-48 hours.

  • Assay for Protein Expression: After incubation, assay for the expression of the reporter protein (e.g., measure luciferase activity using a luminometer or quantify GFP-positive cells by flow cytometry or fluorescence microscopy).

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the synthesis of a novel ionizable lipid derived from 4-(3-Diethylaminopropyloxy)benzoic acid, its formulation into LNPs for mRNA delivery, and the subsequent characterization and in vitro testing of these nanoparticles. The modularity of the synthetic approach allows for the facile generation of diverse lipid libraries by varying the lipid tails, enabling the systematic optimization of LNP properties for specific therapeutic applications. A thorough understanding and implementation of these methods will empower researchers to advance the development of next-generation nucleic acid therapies.

References

  • Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Synthelis. [Link]

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PMC. National Center for Biotechnology Information. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. National Center for Biotechnology Information. [Link]

  • Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Langmuir. [Link]

  • Automatic characterization of the lipid nanoparticle ionizable lipid MC3 and its impurities using Molecule Profiler software - SCIEX. SCIEX. [Link]

  • Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Langmuir. [Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery - PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Synthesis of novel ionisable lipids for designing liponanoparticles for mRNA delivery. Université de Bretagne Occidentale. [Link]

  • Characterization of each ionizable lipid (IL) and the corresponding... - ResearchGate. ResearchGate. [Link]

  • Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed. National Center for Biotechnology Information. [Link]

  • White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP - OZ Biosciences. OZ Biosciences. [Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Proceedings of the National Academy of Sciences. [Link]

  • New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PMC. National Center for Biotechnology Information. [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed. National Center for Biotechnology Information. [Link]

  • Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. bioRxiv. [Link]

  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Ionizable Lipids for mRNA Delivery - TSpace. TSpace Repository. [Link]

  • mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of ionizable lipids with different branched scaffolds - ResearchGate. ResearchGate. [Link]

  • Generative Model for Synthesizing Ionizable Lipids: A Monte Carlo Tree Search Approach. University of Toronto. [Link]

  • A Deep Generative Model for the Design of Synthesizable Ionizable Lipids - arXiv. arXiv.org. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab | IJN. International Journal of Nanomedicine. [Link]

  • Ionizable lipids for your nucleic acid delivery research. Avanti Polar Lipids. [Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - Theranostics. Theranostics. [Link]

  • Lipids used for the formulation of lipid nanoparticles (LNPs) - Bio-Synthesis. Bio-Synthesis Inc.. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biological Communications. [Link]

  • Formulation methods for peptide-modified lipid nanoparticles - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Reagents for O-alkylation of 4-hydroxybenzoic acid to form the diethylaminopropyl ether

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-(3-diethylaminopropoxy)benzoic acid. This structural motif is a critical pharmacophore in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-(3-diethylaminopropoxy)benzoic acid. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a linker in various GPCR ligands (e.g., dopamine antagonists like Tiapride) and local anesthetics.

The guide prioritizes regioselectivity and purity , addressing the inherent challenge of alkylating a bifunctional substrate (4-hydroxybenzoic acid) containing both a phenolic hydroxyl and a carboxylic acid.

[1]

Target Molecule: 4-(3-Diethylaminopropoxy)benzoic acid CAS Registry Number: (Intermediate Ester: 55068-43-2) | (Acid: 33902-76-2) Primary Application: Pharmaceutical Intermediate (GPCR Ligands, Anti-arrhythmics)

Executive Summary & Mechanistic Strategy

The synthesis requires the attachment of a diethylaminopropyl chain to the phenolic oxygen of 4-hydroxybenzoic acid (4-HBA). Direct alkylation of 4-HBA presents a chemoselectivity challenge: the carboxylic acid (


) is more acidic than the phenol (

), but the carboxylate is less nucleophilic. However, under basic conditions required for alkylation, both groups deprotonate, leading to mixtures of ether, ester, and ether-ester products.[1]

The "Gold Standard" Strategy: Protection-Alkylation-Deprotection To ensure 100% regioselectivity and high yield, this protocol follows a three-stage workflow:

  • Protection: Masking the carboxylic acid as a methyl ester.

  • O-Alkylation: Williamson ether synthesis using 3-chloro-N,N-diethylpropan-1-amine.[1]

  • Deprotection: Controlled saponification to restore the carboxylic acid.

Reaction Pathway Diagram

ReactionScheme cluster_mech Key Transformation: Williamson Ether Synthesis Start 4-Hydroxybenzoic Acid Step1 Methyl 4-Hydroxybenzoate (Protected) Start->Step1 MeOH, H2SO4 Reflux (98%) Step2 Methyl 4-(3-diethylaminopropoxy) benzoate Step1->Step2 Cl-(CH2)3-NEt2·HCl K2CO3, Acetone Reflux (85-90%) Final 4-(3-Diethylaminopropoxy) benzoic acid Step2->Final NaOH, EtOH/H2O Hydrolysis (95%)

Caption: Three-stage synthetic pathway ensuring exclusive O-alkylation over ester formation.

Reagent Selection Guide

Success depends on the precise pairing of base, solvent, and alkylating agent.

A. The Alkylating Agent
  • Compound: 3-Chloro-N,N-diethylpropan-1-amine hydrochloride (DEC).[1]

  • Why Hydrochloride? The free base is an unstable, caustic oil that can cyclize to an azetidinium ion (a potent electrophile). The HCl salt is a stable solid and safer to handle.

  • Stoichiometry Note: Since the reagent is a salt, you must add 1 extra equivalent of base to neutralize the HCl.

B. The Base
BaseSuitabilityContext
Potassium Carbonate (

)
Optimal Mild, forms the phenoxide without hydrolyzing the methyl ester.[1] The potassium cation (

) coordinates with the phenoxide, enhancing nucleophilicity.
Sodium Hydride (NaH) High RiskToo strong. Can cause transesterification or racemization if chiral centers were present. Requires strictly anhydrous conditions.
Sodium Hydroxide (NaOH) PoorGenerates water, which inhibits the

reaction and competes as a nucleophile (hydrolysis).
C. The Solvent
SolventSuitabilityContext
Acetone Standard Good solubility for reactants; easy removal.[1] Reflux temp (56°C) is mild but sufficient for reactive phenols.
DMF (Dimethylformamide) AlternativeUse if reaction is sluggish. Higher boiling point allows faster kinetics but difficult to remove during workup.
MEK (Methyl Ethyl Ketone) Scale-UpHigher boiling point (80°C) than acetone, faster reaction, industrially preferred.

Detailed Experimental Protocol

Phase 1: Preparation of Methyl 4-Hydroxybenzoate (Protection)

Note: This step can be skipped if purchasing commercial Methyl Paraben.

  • Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in Methanol (100 mL).

  • Add conc.

    
     (1.0 mL) dropwise.
    
  • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     to remove unreacted acid.
    
  • Dry (

    
    ) and concentrate. Yield: ~14.5 g (95%) white solid.
    
Phase 2: O-Alkylation (The Critical Step)

Reagents:

  • Methyl 4-hydroxybenzoate: 7.6 g (50 mmol)

  • 3-Chloro-N,N-diethylpropan-1-amine HCl: 11.2 g (60 mmol, 1.2 eq)[1]

  • Potassium Carbonate (anhydrous, powder): 20.7 g (150 mmol, 3.0 eq)

  • Potassium Iodide (KI): 0.83 g (5 mmol, 0.1 eq) - Catalyst

  • Acetone (Reagent Grade): 150 mL

Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Methyl 4-hydroxybenzoate and

    
     in Acetone. Stir at room temperature for 30 minutes.
    
    • Why? This pre-stirring allows the base to deprotonate the phenol, generating the nucleophilic phenoxide anion.

  • Addition: Add the alkyl halide (amine HCl salt) and the KI catalyst.

    • Role of KI: Converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to reflux (bath temp ~65°C) with vigorous stirring.

  • Monitoring: Reflux for 12–18 hours.

    • QC Check: TLC (DCM:MeOH 9:1). The starting phenol (Rf ~0.6) should disappear; the product amine (Rf ~0.3) will streak slightly due to basicity.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter off the inorganic salts (

      
      ) using a sintered glass funnel. Wash the cake with acetone.
      
    • Concentrate the filtrate to a yellow oil.

    • Purification (Optional): The residue is usually pure enough (>90%). If needed, dissolve in 1M HCl, wash with Ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract into DCM.[1]

Phase 3: Hydrolysis to Final Acid
  • Dissolve the crude ester from Phase 2 in Ethanol (50 mL).

  • Add 2M NaOH (50 mL, 100 mmol).

  • Heat to 60°C for 2 hours.

  • pH Adjustment (Critical): Cool to room temperature. Carefully adjust pH to ~6.0–7.0 using 1M HCl.

    • Note: The product is an amino-acid (zwitterion). At very low pH, it is a soluble ammonium salt. At very high pH, it is a soluble carboxylate. It precipitates best at its isoelectric point (neutral pH).

  • Extract with n-Butanol or DCM (if oil separates) or collect precipitate if solid forms.

  • Recrystallize from Ethanol/Ether if necessary.

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid (or viscous oil for ester)
1H NMR (DMSO-d6) Aromatic:

7.8 (d, 2H), 6.9 (d, 2H) Ether:

4.1 (t, 2H,

) Amine:

2.5-2.6 (m, 6H,

), 1.0 (t, 6H,

)
Mass Spec (ESI)

calc: 252.15; found: 252.2
HPLC Purity >98% (C18 Column, Water/Acetonitrile Gradient + 0.1% TFA)

Process Workflow & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete deprotonation or old Alkyl ChlorideEnsure

is finely powdered and anhydrous.[1] Check Alkyl Chloride quality (it is hygroscopic).
Product is an Oil Residual solvent or inherent propertyMany amino-esters are oils. Convert to HCl salt (bubble HCl gas into ether solution) to obtain a solid for storage.
Incomplete Hydrolysis Steric hindranceIncrease temp to reflux or switch solvent to THF/Water (1:1).
Experimental Workflow Diagram

Workflow Setup Setup: 500mL Flask Reagents: Phenol, K2CO3, Acetone Activation Activation: Stir 30 min @ RT (Forms Phenoxide) Setup->Activation Addition Addition: Add Amine-Cl + KI Reflux 12-18h Activation->Addition Filtration Workup: Filter Salts Evaporate Solvent Addition->Filtration Extraction Acid/Base Extraction (Removes neutral impurities) Filtration->Extraction Optional Purification Hydrolysis Final Hydrolysis (NaOH/EtOH) Filtration->Hydrolysis Direct Route Extraction->Hydrolysis

Caption: Operational workflow for the isolation of the diethylaminopropyl ether derivative.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and Finkelstein conditions).
  • Jaseer, E. A., et al. "Methyl 4-(3-chloropropoxy)benzoate." Acta Crystallographica Section E, 2010. Link (Describes the chloro-propoxy intermediate synthesis).

  • BenchChem. "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid." Link (General protocol for phenolic acid alkylation).

  • Organic Chemistry Portal. "Williamson Ether Synthesis." Link (Mechanistic grounding).

  • PubChem. "Compound Summary: Tiapride." Link (Context for the pharmacological relevance of the diethylamino-alkoxy moiety).

Sources

Method

Application Note: Recrystallization &amp; Purification of 4-(3-Diethylaminopropyloxy)benzoic acid

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the purification of 4-(3-Diethylaminopropyloxy)benzoic acid . The protocol is grounded in the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the purification of 4-(3-Diethylaminopropyloxy)benzoic acid .

The protocol is grounded in the physicochemical behavior of amino-alkoxy benzoic acids (analogous to intermediates used in Dronedarone and Amiodarone synthesis). Due to the amphoteric nature of the molecule (containing both a basic diethylamine and an acidic carboxyl group), this guide prioritizes an Acid-Base Swing Purification followed by a Polishing Recrystallization .

Executive Summary & Physicochemical Context

4-(3-Diethylaminopropyloxy)benzoic acid is a zwitterionic building block. Its purification is often complicated by its dual nature: it acts as a base (at the tertiary amine) and an acid (at the carboxyl group).

  • Challenge: Simple cooling crystallization often traps ionic impurities or yields an amorphous oil ("oiling out") due to strong internal hydrogen bonding.

  • Solution: A two-stage approach.

    • Isoelectric Precipitation (Primary Purification): Utilizing pH manipulation to precipitate the molecule at its lowest solubility point (Isoelectric Point, pI).

    • Solvent Recrystallization (Polishing): Using an Ethanol/Water or Isopropanol system to remove trace organic byproducts.

Key Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Protocol
Structure 4-[3-(diethylamino)propoxy]benzoic acidAmphoteric (Zwitterion)
pKa (Acid) ~4.5 (Benzoic acid moiety)Soluble in dilute NaOH (pH > 10)
pKa (Base) ~9.5 (Tertiary amine)Soluble in dilute HCl (pH < 2)
Isoelectric Point (pI) ~7.0Least soluble at neutral pH
Solubility High in acidic/basic water; Low in neutral water; High in hot alcohols.Use pH swing for bulk isolation; Alcohols for crystallization.

Experimental Protocol

Part A: Primary Purification via Acid-Base Swing (The "Self-Validating" Step)

This step acts as a chemical filter. Non-acidic impurities are removed during the acid wash, and non-basic impurities are removed during the base wash.

Reagents:

  • Crude 4-(3-Diethylaminopropyloxy)benzoic acid

  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (1M and 20% w/w)

  • Activated Carbon (e.g., Darco G-60)

  • Deionized Water

Procedure:

  • Dissolution (Acidic Phase):

    • Suspend the crude solid in Deionized Water (5 mL/g).

    • Slowly add 6M HCl with vigorous stirring until pH < 2.0. The solid should dissolve completely as the hydrochloride salt forms.

    • Observation: If the solution remains cloudy, these are non-basic impurities.

  • Filtration:

    • Add Activated Carbon (5 wt% of crude mass) to absorb color bodies. Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove carbon and insoluble impurities.

  • Precipitation (Isoelectric Point):

    • Cool the filtrate to 10–15°C .

    • Slowly add 20% NaOH dropwise to adjust pH to 6.8 – 7.2 (The theoretical pI).

    • Critical Control: Do not overshoot pH > 8, or the product will redissolve as the sodium salt.

    • A thick white/off-white precipitate will form.

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to maximize yield.

    • Filter via vacuum filtration.[1][2] Wash the cake with cold water (2 x 1 mL/g) to remove inorganic salts (NaCl).

    • Checkpoint: The wet cake is now chemically pure but may contain moisture.

Part B: Polishing Recrystallization (Solvent Method)

For pharmaceutical-grade purity (>99.5%), recrystallize the wet cake from Part A.

Solvent System: Ethanol : Water (90:10 v/v) or Pure Isopropanol (IPA) . Rationale: The zwitterion is sparingly soluble in cold alcohol but highly soluble in hot alcohol.

Procedure:

  • Dissolution:

    • Transfer the wet cake to a round-bottom flask.

    • Add Ethanol (95%) or IPA (approx. 3-5 mL per gram of dry solid equivalent).

    • Heat to reflux (approx. 78-82°C).

    • Note: If the solution is not clear at reflux, add small aliquots of water (dropwise) until clear. Do not exceed 15% water content, or yield will drop.

  • Nucleation & Cooling:

    • Remove from heat and allow to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Seeding: If no crystals form at 40°C, add a seed crystal or scratch the glass.

    • Once thick crystallization occurs, cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration & Drying:

    • Filter the crystalline solid.[1][3][4]

    • Wash with cold IPA or cold Ethanol (1 wash).

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow of the purification, highlighting the critical pH control points.

Recrystallization_Workflow cluster_chemistry Chemical State Start Crude 4-(3-Diethylaminopropyloxy) benzoic acid Acidify Dissolve in Water + HCl (pH < 2.0) Start->Acidify Protonate Amine Filter Add Carbon -> Filter (Remove Insolubles) Acidify->Filter Soluble HCl Salt Neutralize Adjust pH to 7.0 (NaOH) (Precipitate Zwitterion) Filter->Neutralize Clear Filtrate Isolate Filter & Wash (Remove NaCl) Neutralize->Isolate Precipitation at pI Recryst Recrystallize from Ethanol/Water (90:10) Isolate->Recryst Wet Cake Final Pure Product (>99.5% HPLC) Recryst->Final Polishing

Caption: Figure 1: Purification logic flow for amphoteric benzoic acid derivatives, utilizing pH-dependent solubility switches.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Acidification pH < 2.0If pH > 2.5, dissolution may be incomplete; amine not fully protonated.
Precipitation pH 6.8 – 7.2Critical: If pH < 6 or > 8, solubility increases significantly (loss of yield).
Cooling Rate 10°C / 30 minRapid cooling causes "oiling out" or entrapment of impurities.
Water Content (Recryst) < 15% v/vExcess water prevents crystallization; too little requires excessive heating.
Troubleshooting "Oiling Out"

If the product separates as an oil during the alcohol recrystallization:

  • Reheat the mixture to reflux.

  • Add a small amount of seed crystals .

  • Cool very slowly (wrap the flask in foil/towel).

  • If oil persists, the solvent is too polar. Add a small amount of Ethyl Acetate or Toluene to the hot mixture to reduce polarity.

References

  • Process for preparing dronedarone (Describes purification of the analogous 4-(3-dibutylaminopropoxy)benzoic acid via pH swing). European Patent EP2371808A1.
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid . European Patent EP1454895. Available at: [Link]

  • Synthesis of Tirofiban Hydrochloride (Describes handling of related amino-ether intermediates). Semantic Scholar, Corpus ID: 102405952.[5] Available at: [Link]

  • Recrystallization of Benzoic Acid Derivatives . ResearchGate, Publication 349765213. Available at: [Link]

Sources

Application

Application Note: Handling and Storage Safety Data for 4-(3-Diethylaminopropyloxy)benzoic Acid

This Application Note and Protocol guide is designed for researchers and drug development professionals handling 4-(3-Diethylaminopropyloxy)benzoic acid , a specialized pharmaceutical intermediate. Part 1: Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals handling 4-(3-Diethylaminopropyloxy)benzoic acid , a specialized pharmaceutical intermediate.

Part 1: Executive Summary & Chemical Identity

4-(3-Diethylaminopropyloxy)benzoic acid is a bifunctional pharmacophore often utilized as a building block in the synthesis of anti-arrhythmic agents, local anesthetics, and more recently,


-amyloid aggregation inhibitors for Alzheimer's research [1]. Its structure combines a lipophilic benzoic acid moiety with a hydrophilic tertiary amine tail, creating specific solubility and stability challenges that differ from simple benzoic acid derivatives.
Chemical Profile
PropertyDetail
Chemical Name 4-[3-(Diethylamino)propoxy]benzoic acid
Functional Groups Carboxylic Acid (Acidic), Tertiary Amine (Basic), Ether Linkage
Molecular Formula

Molecular Weight ~251.32 g/mol
Physical State White to off-white crystalline powder (typically)
Solubility Profile Amphoteric; soluble in dilute acids and bases; limited solubility in neutral water.[1][2]
Primary Risk Irritant (Skin/Eye/Respiratory), Hygroscopic (Salt forms).

Part 2: Health, Safety, and Environment (HSE) Profile

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific REACH registration data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-alkoxy benzoic acids.

  • Skin Corrosion/Irritation (Category 2): The free acid and amine functionalities can disrupt the dermal barrier, causing localized erythema.

  • Serious Eye Damage/Eye Irritation (Category 2A): Dust contact with mucous membranes causes significant irritation due to pH localized extremes.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.

Toxicology Insights
  • Mechanism of Irritation: The tertiary amine tail acts as a weak base, potentially saponifying fatty acids in the skin, while the benzoic acid core provides a proton source. This "push-pull" pH effect exacerbates mucosal irritation compared to neutral organic compounds.

  • Sensitization Potential: While not explicitly classified as a sensitizer, tertiary amines can undergo metabolic N-oxidation, forming reactive intermediates. Prolonged exposure should be minimized.[3]

Part 3: Storage & Stability Protocol

Core Directive: The stability of 4-(3-Diethylaminopropyloxy)benzoic acid is compromised by moisture (hygroscopicity of the amine) and oxidation (N-oxide formation).

Storage Conditions Matrix
ParameterRequirementRationale (Causality)
Temperature 2°C to 8°C (Refrigerated)Retards the rate of spontaneous decarboxylation or amine oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents atmospheric oxygen from attacking the diethylamino group.
Humidity <30% RH (Desiccated) The amine moiety is hygroscopic; moisture uptake leads to "caking" and hydrolysis risks.
Container Amber Glass Protects the aromatic ring from UV-induced photodegradation.
Stability Logic Tree (Visualization)

StorageLogic Start Received Compound CheckForm Check Form: Free Acid vs. Salt (HCl) Start->CheckForm FreeAcid Free Acid Form (Lower Hygroscopicity) CheckForm->FreeAcid Is Acid SaltForm HCl Salt Form (High Hygroscopicity) CheckForm->SaltForm Is Salt StorageA Store at 2-8°C Amber Vial FreeAcid->StorageA StorageB Store at -20°C Desiccator Cabinet SaltForm->StorageB Argon Overlay with Argon before sealing StorageA->Argon StorageB->Argon Monitor QC: HPLC Purity Check Argon->Monitor Re-test Purity every 6 months

Figure 1: Decision logic for storage based on the salt form of the compound. Salt forms require stricter moisture control.

Part 4: Handling & Solubilization Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling open powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Do not use safety glasses ; dust can bypass side shields.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for stock solution preparation.

Solubilization Protocol (Self-Validating)

This compound is zwitterionic in nature. Dissolution requires pH manipulation.

Step-by-Step Procedure:

  • Calculate: Determine the required molarity. Weigh the solid in a tared vial inside a fume hood.

  • Solvent Choice:

    • For Aqueous Stock: Do not use neutral water (solubility is poor).

    • Acidic Buffer: Use 0.1 M HCl or dilute Acetic Acid (protonates the amine, increasing solubility).

    • Organic Solvent: DMSO or Ethanol (preferred for biological assays).

  • Validation (The "Clear Vial" Test):

    • Vortex for 30 seconds.

    • Hold vial against a black background with strong backlighting.

    • Pass: Solution is crystal clear.

    • Fail: Visible turbidity or Schlieren lines (indicates incomplete dissolution).

    • Correction: If turbid, sonicate at 35°C for 5 minutes.

Emergency Response (Spill Management)
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (if water compatible) or use a HEPA vacuum.

  • Wet Spill: Absorb with inert material (vermiculite). Neutralize with dilute sodium bicarbonate if the spill is acidic.

Part 5: Scientific Context & Applications[4][5]

This compound is a critical intermediate. In drug discovery, the 4-(3-diethylaminopropoxy) motif is often employed to improve the lipophilicity and blood-brain barrier (BBB) penetration of benzoic acid derivatives.

  • Amyloid Inhibition: Research indicates that benzofuran derivatives synthesized from this acid exhibit inhibitory effects on

    
    -amyloid aggregation, a key pathway in Alzheimer's pathology [1].
    
  • Anesthetic Potency: The structural similarity to Procaine (ester linkage replaced or modified) suggests sodium channel blocking activity, necessitating careful handling to avoid systemic absorption [2].

Synthesis Workflow Visualization

SynthesisFlow Precursor 4-Hydroxybenzoic Acid Reaction Etherification (Base Catalyzed) Precursor->Reaction Reagent 3-Diethylaminopropyl Chloride Reagent->Reaction Product 4-(3-Diethylaminopropyloxy) benzoic acid Reaction->Product Reflux/Workup Downstream Drug Synthesis (e.g., Benzofurans) Product->Downstream Amide Coupling/Cyclization

Figure 2: Typical synthetic pathway positioning the compound as a key intermediate.

References

  • Kim, S. J., et al. (2003). "Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a beta-amyloid aggregation inhibitor." Archives of Pharmacal Research, 26(12), 985–989.

  • Ruiz-Santaquiteria, M., et al. (2018). "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease." Herald Scholarly Open Access.

  • Thermo Fisher Scientific. (2025).[4][5][6] "Safety Data Sheet: 4-(Diethylamino)benzoic acid (Analogous Structure)."

Sources

Method

Application Note: Synthesis of Local Anesthetic Analogs from 4-(3-Diethylaminopropyloxy)benzoic acid

This Application Note details the protocol for synthesizing local anesthetic (LA) analogs using 4-(3-Diethylaminopropyloxy)benzoic acid as the core scaffold. This approach targets the development of "Reverse-Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for synthesizing local anesthetic (LA) analogs using 4-(3-Diethylaminopropyloxy)benzoic acid as the core scaffold. This approach targets the development of "Reverse-Pharmacophore" anesthetics, where the hydrophilic tertiary amine is tethered to the aromatic ring via an ether linkage, rather than the traditional amino-ester side chain found in procaine-like drugs.

Scientific Rationale & Strategic Design

The "Reverse-Pharmacophore" Strategy

Traditional ester-type local anesthetics (e.g., Procaine, Tetracaine) follow a strict Structure-Activity Relationship (SAR): [Lipophilic Aromatic Ring] — [Ester Linker] — [Hydrophilic Amine]

The starting material, 4-(3-Diethylaminopropyloxy)benzoic acid , represents a structural inversion where the hydrophilic amine is already attached to the aromatic ring via a stable ether linkage.

  • Scaffold: (Et)₂N-(CH₂)₃-O-Ph-COOH

  • Objective: To synthesize analogs by derivatizing the carboxylic acid into esters or amides.

  • Pharmacological Goal: To modulate the Lipophilicity (LogP) and Hydrolytic Stability of the final molecule. By attaching lipophilic alcohols (e.g., n-butanol, benzyl alcohol) or amines to the acid, we restore the amphiphilic balance required for Sodium Channel (Naᵥ) blockade.

Mechanism of Action

These analogs function as Class I antiarrhythmics/local anesthetics. The uncharged form penetrates the neural sheath, while the protonated (cationic) form binds intracellularly to the Naᵥ channel, inhibiting depolarization. The p-alkoxy substitution pattern is known to enhance potency compared to p-amino analogs (e.g., Procaine) due to electron-donating effects increasing the electron density of the aromatic ring.

Synthesis Workflow & Pathway

The synthesis proceeds via a Convergent Pathway :

  • Activation: Conversion of the zwitterionic acid to its reactive Acid Chloride Hydrochloride.

  • Coupling: Nucleophilic acyl substitution with selected lipophiles (Alcohols/Amines).

  • Stabilization: Isolation as the Hydrochloride salt for physiological solubility.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 4-(3-Diethylaminopropyloxy) benzoic acid (Zwitterion) Activation Activation (SOCl2, Reflux) Start->Activation Step 1 Intermediate Acid Chloride HCl Salt Activation->Intermediate - SO2, - HCl Coupling Coupling (R-OH or R-NH2) Intermediate->Coupling Step 2 Product Target Analog (Ester/Amide) Coupling->Product Nucleophilic Subst. Base Base Scavenger (Et3N / Pyridine) Base->Coupling Catalysis Salt Final Salt Formation (HCl/Ether) Product->Salt Step 3

Caption: Figure 1. Convergent synthesis pathway for ester and amide analogs. The acid chloride intermediate is generated in situ to avoid hydrolysis.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride (


) releases toxic 

and

gas. Perform all operations in a functioning fume hood.
Reagents & Materials
ComponentGradeRole
4-(3-Diethylaminopropyloxy)benzoic acid >98% HPLCStarting Scaffold
Thionyl Chloride (

)
ReagentPlusChlorinating Agent
Dichloromethane (DCM) AnhydrousSolvent
Triethylamine (

)
AnhydrousBase Scavenger
Target Nucleophile (e.g., n-Butanol, Aniline)Derivatizing Agent
Diethyl Ether / HCl 2.0 M SolutionSalt Formation
Protocol: Synthesis of n-Butyl 4-(3-diethylaminopropyloxy)benzoate

Step 1: Activation (Acid Chloride Formation)

  • Weigh 5.0 g (19.9 mmol) of 4-(3-Diethylaminopropyloxy)benzoic acid into a 100 mL round-bottom flask (RBF).

  • Add 30 mL of anhydrous DCM. The starting material may be a suspension.

  • Add 5.0 mL (68.9 mmol) of Thionyl Chloride dropwise over 10 minutes.

  • Add 2 drops of DMF (Dimethylformamide) as a catalyst.

  • Reflux the mixture at 45°C for 2 hours.

    • Observation: The solution should become clear as the acid chloride forms.

  • Evaporate solvent and excess

    
     under reduced pressure (Rotavap) to yield the crude Acid Chloride Hydrochloride  as a yellow solid/oil.
    
    • Note: Do not expose to humid air; proceed immediately to Step 2.

Step 2: Esterification (Coupling)

  • Redissolve the crude acid chloride in 20 mL anhydrous DCM.

  • In a separate flask, prepare a solution of 2.2 g (29.8 mmol) n-Butanol and 6.0 mL (43.0 mmol) Triethylamine in 10 mL DCM.

  • Cool the amine/alcohol solution to 0°C in an ice bath.

  • Add the acid chloride solution dropwise to the alcohol solution over 20 minutes.

    • Mechanism:

      
       neutralizes the HCl generated, driving the reaction.
      
  • Allow to warm to room temperature and stir for 4 hours .

Step 3: Work-up and Purification

  • Quench: Add 50 mL saturated

    
     solution.
    
  • Extraction: Extract the organic layer (DCM). Wash with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: DCM:Methanol (95:5) + 0.1%

      
      .
      
    • Target: Collect fractions containing the spot at

      
      .
      

Step 4: Hydrochlorid Salt Formation

  • Dissolve the purified free base oil in 10 mL dry Diethyl Ether.

  • Add 2.0 M HCl in Ether dropwise until no further precipitation occurs.

  • Filter the white precipitate and dry under high vacuum.

Quality Control & Validation

Every synthesized batch must pass the following QC criteria before biological testing.

Analytical Specifications
TestMethodAcceptance Criteria
Identity (NMR)

-NMR (400 MHz,

)
Diagnostic triplets:

ppm (

),

ppm (

). Aromatic doublets (AA'BB' system).
Purity HPLC-UV (254 nm)> 98.0% Area Under Curve
Mass Spec LC-MS (ESI+)

consistent with calc. mass

Da
Solubility VisualSoluble in Water/Saline > 10 mg/mL (as HCl salt)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure reagents are anhydrous. Water hydrolyzes the acid chloride back to the starting acid.

  • Product is Colored (Dark/Brown): Oxidation of the amine. Perform Step 2 under Nitrogen atmosphere.

  • No Precipitation in Step 4: The product might be hygroscopic. Use anhydrous Acetone/Ether mixtures for crystallization.

References

  • Luduena, F. P., & Hoppe, J. O. (1952). Local anesthetic activity, toxicity and irritancy of 2-alkoxy analogs of procaine and tetracaine. Journal of Pharmacology and Experimental Therapeutics, 104(1), 40–53. Link

  • Büchi, J., & Perlia, X. (1971). Structure-activity relations and physicochemical properties of local anesthetics. In Local Anesthetics (pp. 39-130). Springer. Link

  • Vanderah, T. W. (2010). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media. Link

  • Hondeghem, L. M., & Katzung, B. G. (1984). Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. Annual Review of Pharmacology and Toxicology, 24(1), 387-423. Link

Disclaimer: This protocol is for research purposes only. The synthesized compounds are potent sodium channel blockers and must be handled with appropriate laboratory safety precautions.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: pH Optimization for 4-(3-Diethylaminopropyloxy)benzoic Acid

The following technical guide addresses the optimization of pH for the extraction and isolation of 4-(3-Diethylaminopropyloxy)benzoic acid . This guide is structured to support researchers and process chemists in overcom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of pH for the extraction and isolation of 4-(3-Diethylaminopropyloxy)benzoic acid . This guide is structured to support researchers and process chemists in overcoming the specific challenges posed by the amphoteric nature of this molecule.

Topic: Optimization of pH for Extraction & Isolation Molecule Class: Amphoteric Amino-Benzoic Acid Derivative Applicable For: Process Chemistry, Analytical Sample Prep, Purification[1]

Core Technical Analysis: The Amphoteric Challenge

The extraction of 4-(3-Diethylaminopropyloxy)benzoic acid is frequently mismanaged because it does not behave like a standard organic acid or a standard organic base.[1] It is a zwitterionic amphophile .

Physicochemical Profile

To optimize extraction, you must visualize the molecule's charge state across the pH spectrum. This molecule contains two ionizable functional groups with opposing characteristics:

  • Carboxylic Acid (Acidic): pKa

    
     4.5 (Electron-donating alkoxy group slightly raises pKa vs. benzoic acid).[1]
    
  • Tertiary Amine (Basic): pKa

    
     9.5–10.0 (Typical for alkyl-diethylamines).[1]
    
The "Solubility Trap"

Most researchers attempt to extract this molecule into non-polar solvents (DCM, Ethyl Acetate, Hexane) using standard pH swings. This often fails due to the Zwitterionic Trap :

  • pH < 4.0 (Acidic): The molecule is a Cation (Protonated Amine, Neutral Acid). It is highly water-soluble as a salt (e.g., Hydrochloride).[1]

  • pH > 10.0 (Basic): The molecule is an Anion (Neutral Amine, Deprotonated Acid). It is highly water-soluble as a salt (e.g., Sodium carboxylate).[1]

  • pH 4.5 – 9.5 (Intermediate): The molecule exists primarily as a Zwitterion (Protonated Amine, Deprotonated Acid). While the net charge is zero, the high polarity of the internal dipoles makes it insoluble in non-polar organic solvents and often insoluble in water , leading to precipitation.

Troubleshooting Guide & FAQs

Q1: I acidified my reaction mixture to pH 2 and extracted with DCM, but the product remained in the aqueous layer. Why?

Diagnosis: At pH 2, you are well below the pKa of the carboxylic acid (~4.5). While the acid group is protonated (neutral), the tertiary amine is also fully protonated (cationic). Root Cause: You generated the ammonium salt species, which prefers the aqueous phase. Corrective Action: Do not use acidic extraction to recover the product. Use acidic extraction only to wash away neutral organic impurities while keeping your product in the water phase.

Q2: I basified to pH 12 to extract the "free base," but recovery was still near zero.

Diagnosis: At pH 12, you are above the pKa of the amine (~10). The amine is neutral, but the carboxylic acid is fully deprotonated (anionic). Root Cause: You generated the carboxylate salt species, which is highly water-soluble. Corrective Action: Use basic extraction only to remove neutral/basic impurities.

Q3: How do I actually get the product out of the water?

Solution: You have two primary options based on your purity requirements:

  • Isoelectric Precipitation (Recommended for Bulk): Adjust the pH to the Isoelectric Point (pI), where solubility is lowest.

  • Polar Solvent Extraction (Recommended for trace analysis): Use a solvent capable of solvating zwitterions, such as n-Butanol or a Chloroform/Isopropanol (3:1) mixture, at the pI.

Q4: What is the optimal pH for isolation?

Answer: The theoretical Isoelectric Point (pI) is calculated as:


Operational Sweet Spot:  Empirically, precipitation is often most effective slightly below the pI, in the range of pH 5.5 – 6.5 , where the zwitterion dominates and the lattice energy favors crystallization.

Step-by-Step Protocols

Protocol A: Isoelectric Precipitation (Purification/Bulk Isolation)

Best for: Isolating the product from a synthesis reaction mixture.

  • Initial State: Assume the product is in an alkaline aqueous solution (e.g., after saponification of an ester).

  • Wash Step: Extract the alkaline solution (pH > 12) with Ethyl Acetate.

    • Purpose: Removes non-acidic impurities. Discard the organic layer.[2][3]

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring vigorously.

  • Targeting pI: Monitor pH continuously.

    • Observation: As pH passes 10, the solution may cloud.

    • Critical Step: Adjust pH to 6.0 ± 0.5 .

  • Crystallization: Cool the mixture to 0–4°C and stir for 30–60 minutes.

  • Filtration: Filter the white precipitate.

    • Note: Do not wash with acidic or basic water. Wash with cold water (pH ~6) or a small amount of cold acetone if the product is known to be sparingly soluble in it.

Protocol B: Liquid-Liquid Extraction (Analytical/Small Scale)

Best for: Extracting the molecule when precipitation is not possible (e.g., low concentration).[1]

  • pH Adjustment: Adjust the aqueous sample pH to 7.2 .

  • Solvent Selection: Use n-Butanol (n-BuOH).[1]

    • Reasoning: n-Butanol has a high dielectric constant and can hydrogen bond with both the ammonium and carboxylate moieties of the zwitterion.

  • Extraction: Perform 3x extractions with n-BuOH.

    • Warning: n-Butanol forms emulsions easily.[1] Centrifugation may be required.[4]

  • Evaporation: n-Butanol has a high boiling point (117°C).[1] Use a rotary evaporator with a high-vacuum pump and water bath at 50°C.

Visualizing the Extraction Logic

The following diagram illustrates the species distribution and the correct isolation pathway.

ExtractionLogic Acidic pH < 4 Cationic Species (Water Soluble) Neutral pH 6-8 (pI) Zwitterion (Precipitate / n-BuOH Soluble) Acidic->Neutral Add Base (NaOH) Impurity_Acid Remove Neutral Impurities (Org Wash) Acidic->Impurity_Acid Extract w/ DCM Isolation ISOLATION TARGET Filter Solid Neutral->Isolation Precipitation (Cooling) n-Butanol Phase n-Butanol Phase Neutral->n-Butanol Phase L-L Extraction (Alternative) Basic pH > 10 Anionic Species (Water Soluble) Basic->Neutral Add Acid (HCl) Impurity_Base Remove Neutral Impurities (Org Wash) Basic->Impurity_Base Extract w/ DCM

Caption: Species transformation vs. pH. Isolation is only viable at the central Isoelectric Point (pI).

Quantitative Data Summary

ParameterValue (Approx)Significance
pKa (Acid) 4.5Below this pH, the carboxylate protonates.[1]
pKa (Amine) 9.8Above this pH, the ammonium deprotonates.
pI (Isoelectric Point) ~7.15Target pH for isolation. Net charge = 0.[1]
LogD (pH 2) < 0Highly hydrophilic (Cation).[1]
LogD (pH 7) ~1.5 - 2.5Moderately lipophilic (Zwitterion), but lattice energy dominates.[1]
LogD (pH 12) < 0Highly hydrophilic (Anion).[1]

References

  • Source: Patent CN106349091A. Describes the pH adjustment (pH 3-6) for the precipitation of related diethylamino-benzoic acid derivatives.
  • Process for Preparing Dronedarone (Related Intermediate)
  • pKa Values of Organic Acids and Amines Source: Bordwell pKa Table / Evans pKa Table (General Reference for functional group estimation).[1] URL:[Link][1]

Sources

Optimization

Technical Support Center: Stabilization of 4-(3-Diethylaminopropyloxy)benzoic Acid Derivatives

Executive Summary This technical guide addresses the hydrolytic instability of 4-(3-Diethylaminopropyloxy)benzoic acid derivatives . These molecules, structurally homologous to ester-type local anesthetics (e.g., tetraca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the hydrolytic instability of 4-(3-Diethylaminopropyloxy)benzoic acid derivatives . These molecules, structurally homologous to ester-type local anesthetics (e.g., tetracaine, proparacaine), possess a specific vulnerability: the ester linkage is prone to nucleophilic attack, a process catalyzed by both hydronium and hydroxide ions. Furthermore, the terminal diethylamino group (pKa ~9.0–9.5) acts as an intramolecular base, potentially accelerating degradation in neutral-to-alkaline environments.

This guide provides a self-validating framework to diagnose, quantify, and prevent this degradation.

Part 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, one must first understand the molecular mechanics driving it. The degradation of 4-(3-Diethylaminopropyloxy)benzoic acid esters is not random; it follows pseudo-first-order kinetics defined by the pH of the solution.

The Hydrolysis Mechanism

The primary degradation pathway is the cleavage of the ester bond, yielding two metabolites:

  • The Acid: 4-(3-Diethylaminopropyloxy)benzoic acid (precipitates in acidic media).

  • The Alcohol: 3-Diethylaminopropanol.

The "U-Shape" Stability Profile: Like most benzoate esters, the hydrolysis rate (


) is a function of pH.
  • Acid Catalysis (

    
    ):  Dominates at pH < 2. Protonation of the carbonyl oxygen makes the carbon highly electrophilic.
    
  • Base Catalysis (

    
    ):  Dominates at pH > 7. Direct nucleophilic attack by 
    
    
    
    ions. This is typically
    
    
    to
    
    
    times faster than acid catalysis.
  • Water Attack (

    
    ):  The "pH-independent" region, usually between pH 3 and 5. This is your target stability window. 
    
The "Internal Saboteur": The Diethylamino Group

Unlike simple benzoate esters, your molecule contains a tertiary amine tail.

  • Effect: In the pH range of 6–8, a significant fraction of the amine is unprotonated. This unprotonated amine can increase the local micro-environmental pH or facilitate general base catalysis, accelerating the attack of water on the ester bond.

Part 2: Experimental Validation (The Self-Validating System)

Do not guess the stability window. You must experimentally derive the pH-Rate Profile for your specific derivative.

Protocol: Determination of vs. pH

Objective: Identify the pH of Maximum Stability (


).

Materials:

  • API (4-(3-Diethylaminopropyloxy)benzoic acid ester salt)

  • Buffers: HCl (pH 1-2), Citrate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Keep ionic strength constant (

    
    ) using NaCl.
    
  • HPLC System (C18 column, UV detection at 254 nm).

Workflow:

  • Preparation: Prepare 1 mM drug solutions in buffers ranging from pH 1 to 10.

  • Incubation: Incubate samples at an elevated temperature (e.g., 60°C) to accelerate degradation (Arrhenius principle).

  • Sampling: Aliquot samples at

    
     hours. Quench immediately by diluting into cold mobile phase.
    
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Profiling: Plot

    
     vs. pH.
    

Visualizing the Pathway & Decision Logic

G cluster_0 Degradation Products Start Start: Stability Issue Identified Hydrolysis Hydrolysis Mechanism: Ester Cleavage Start->Hydrolysis Condition Determine pH Environment Hydrolysis->Condition Metabolite1 4-(3-diethylaminopropyloxy) benzoic acid (Precipitate) Hydrolysis->Metabolite1 Metabolite2 3-Diethylaminopropanol Hydrolysis->Metabolite2 Acidic pH < 3 (Acid Catalysis) Condition->Acidic High H+ Neutral pH 6-8 (Base/Amine Catalysis) Condition->Neutral High OH- / Free Amine Optimal pH 3-5 (Water Attack Only) Condition->Optimal Target Window Action_Acid Buffer Adjustment: Raise pH to 4.0 Acidic->Action_Acid Action_Base Buffer Adjustment: Lower pH to 4.0 + Complexation Neutral->Action_Base Formulation Final Formulation Strategy Optimal->Formulation Action_Acid->Formulation Action_Base->Formulation

Caption: Figure 1. Hydrolysis decision tree showing the relationship between pH conditions and degradation mechanisms, leading to targeted formulation adjustments.

Part 3: Stabilization Strategies (Troubleshooting Guide)

Once you have your pH profile, apply these strategies.

Strategy A: pH Optimization (The Primary Defense)

For amino-ester derivatives, the stability maximum is almost invariably between pH 3.0 and 5.0 .

  • Action: Formulate the liquid product in a Citrate or Acetate buffer (20-50 mM) adjusted to pH 4.0.

  • Why: This minimizes both specific acid catalysis (

    
    ) and specific base catalysis (
    
    
    
    ). It also ensures the diethylamino group is protonated (
    
    
    ), preventing it from acting as a nucleophile.
Strategy B: Dielectric Constant Reduction (Non-Aqueous Co-solvents)

Hydrolysis requires water. Reducing the water activity (


) slows the reaction.
  • Action: Replace 10–40% of the aqueous phase with Propylene Glycol or PEG 400 .

  • Why: Lowering the dielectric constant of the solvent hinders the formation of the charged transition state required for ester hydrolysis.

Strategy C: Complexation (Steric Shielding)

If pH adjustment is insufficient (e.g., for physiological injection requirements), use inclusion complexes.

  • Action: Incorporate Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    at a 1:1 or 1:2 molar ratio.
  • Why: The hydrophobic benzoate moiety enters the cyclodextrin cavity, sterically shielding the ester linkage from water and hydroxyl ions.

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution turns cloudy after 2 weeks at pH 7.4. What is happening? A: You are observing the precipitation of the hydrolysis product. The parent ester is likely soluble, but the metabolite, 4-(3-diethylaminopropyloxy)benzoic acid, has low solubility in its zwitterionic form near neutral pH.

  • Fix: This confirms hydrolysis is occurring. Lower the storage pH to 4.0 or switch to a lyophilized powder for reconstitution immediately prior to use.

Q2: Can I autoclave this formulation? A: Absolutely not. Benzoic acid esters are heat-labile. Autoclaving (121°C) will cause massive hydrolysis (up to 20-40% loss).

  • Fix: Use sterile filtration (0.22 µm) .

Q3: The solid powder is degrading. How is this possible without water? A: This is "solid-state hydrolysis" driven by residual moisture or surface sorption. The hydrochloride salt of the amine is hygroscopic.

  • Fix: Store in a desiccator with silica gel. Ensure the stopper is butyl rubber (low moisture transmission). Consider checking the "equilibrium moisture content" (EMC).

Q4: Does the counter-ion matter? A: Yes. Hydrochloride salts are common but can be acidic and hygroscopic.

  • Fix: If solid-state stability is poor, screen less hygroscopic salts like Mesylate or Tosylate , which may pack better in the crystal lattice, excluding moisture.

Summary of Stability Data

ParameterCritical Value / ObservationRecommendation
Optimum pH 3.5 – 4.5Buffer with Citrate/Acetate.
Temperature Sensitivity High (

kcal/mol)
Store at 2–8°C. Do not autoclave.
Major Metabolite 4-(3-diethylaminopropyloxy)benzoic acidMonitor via HPLC (RRT ~0.4-0.6 vs Parent).
Catalysts

,

, Buffer species (Phosphate)
Avoid Phosphate buffers > pH 6.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for ester hydrolysis kinetics).

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.

  • Hansen, J. B., et al. (2005). "Hydrolysis of procaine and tetracaine derivatives: Structure-reactivity relationships." Journal of Pharmaceutical Sciences.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Reference for Strategy C).

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester. (Reference for stability data of structurally similar diethylamino-benzoates).

Sources

Troubleshooting

Technical Guide: Managing Hygroscopicity in 4-(3-Diethylaminopropyloxy)benzoic Acid Salts

Document Control: Subject: 4-(3-Diethylaminopropyloxy)benzoic acid (and related salts) Issue: Hygroscopicity, Deliquescence, and Physical Stability Audience: Pharmaceutical Scientists, Process Chemists, Formulation Engin...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 4-(3-Diethylaminopropyloxy)benzoic acid (and related salts)

  • Issue: Hygroscopicity, Deliquescence, and Physical Stability

  • Audience: Pharmaceutical Scientists, Process Chemists, Formulation Engineers

  • Version: 1.0 (Technical Support Center)

Executive Summary & Chemical Context

4-(3-Diethylaminopropyloxy)benzoic acid presents a classic challenge in solid-state chemistry: it combines a rigid benzoic acid core with a flexible, basic ether side chain (3-diethylaminopropoxy). This structure creates a zwitterionic potential (Internal salt formation between the tertiary amine and carboxylic acid) but also introduces significant entropic freedom via the propyl linker.

The Core Problem: In its hydrochloride (HCl) or sodium salt forms, this compound often exhibits severe hygroscopicity . The flexible propoxy chain disrupts efficient crystal lattice packing, creating voids that readily accommodate water molecules. Furthermore, the HCl salt is prone to forming non-stoichiometric hydrates or amorphous phases that deliquesce (turn to oil) at ambient humidity (>40% RH).

This guide provides a root-cause analysis and actionable protocols to stabilize this compound for research and development.

Troubleshooting & FAQs

Q1: Why does my HCl salt turn into a sticky oil within minutes of exposure to air?

Diagnosis: You are likely dealing with an amorphous solid dispersion rather than a stable crystal. The HCl salt of 4-(3-Diethylaminopropyloxy)benzoic acid has a high affinity for water due to the ionic chloride and the protonated amine. If the material was isolated by rapid evaporation (e.g., Rotavap), the flexible propyl chain prevented organized packing, leaving a disordered (amorphous) high-energy state that absorbs moisture to lower its free energy.

Immediate Fix:

  • Redissolve the oil in a dry solvent (e.g., anhydrous Ethanol or Isopropanol).

  • Induce Crystallization slowly using a non-polar anti-solvent (e.g., n-Heptane or MTBE) to force a lattice structure.

  • Dry under vacuum with P₂O₅ desiccant.

Q2: I need a stable form for animal studies. Is the HCl salt the only option?

Recommendation: No. For this specific class of amino-alkoxy benzoic acids, the HCl salt is often the least stable due to the high lattice energy of the chloride ion competing with the hydration energy.

Strategic Pivot: Switch to a Less Hygroscopic Counter-ion .

  • Fumarate / Maleate: These dicarboxylic acids often bridge the amine and acid moieties, creating a "molecular clamp" that rigidifies the flexible propoxy chain.

  • Tosylate / Besylate: The large hydrophobic aromatic rings in these counter-ions block water channels in the crystal lattice (hydrophobic shielding).

Q3: How do I handle the "Zwitterionic" (Free Acid/Base) form?

Insight: At neutral pH (Isoelectric point, pI), the molecule exists as a zwitterion (COO⁻ ... NH⁺).

  • Pros: Zwitterions often have high melting points and lower solubility, making them less hygroscopic than the HCl salt.

  • Cons: They can be difficult to dissolve.

  • Protocol: Isolate the zwitterion by adjusting the pH of an aqueous solution to the pI (typically pH 5.5–6.5 for this class). If it precipitates as a crystalline solid, this may be your most stable bulk form for storage.

Comparative Analysis of Salt Forms

The following table summarizes the theoretical and observed stability profiles for 4-(3-Diethylaminopropyloxy)benzoic acid salts based on general structure-property relationships (SPR) for amino-benzoic ether derivatives.

Salt FormHygroscopicity RiskMelting Point TrendSolubility (Water)Recommended Use
Hydrochloride (HCl) Critical (High) Low / Broad (Amorphous)Very HighEarly in vitro screening only.
Sodium (Na) High High (if crystalline)HighNot recommended (deliquescent).
Fumarate (1:1) Low to ModerateModerate / SharpModeratePreferred for oral dosing/stability.
Tosylate Very Low High / SharpLowPreferred for storage/bulk handling.
Free Zwitterion LowHighLowChemical intermediate storage.

Technical Protocol: Salt Screening & Stabilization

Objective: Isolate a non-hygroscopic crystalline form.

Phase A: Anti-Solvent Crystallization (Vapor Diffusion Method)

Use this if you must stick with the HCl salt.

  • Dissolve: Dissolve 100 mg of the amorphous HCl salt in the minimum amount of Methanol or Ethanol (approx. 0.5–1 mL).

  • Vessel Setup: Place this solution in a small open vial (inner vial).

  • Chamber: Place the inner vial inside a larger jar containing 10 mL of MTBE or Ethyl Acetate (outer solvent).

  • Seal & Wait: Cap the large jar tightly. Allow to stand undisturbed for 48–72 hours. The outer solvent will slowly diffuse into the alcohol, gently forcing the salt to crystallize without trapping solvent/water.

  • Harvest: Filter the crystals rapidly in a dry environment (glove bag or <30% RH).

Phase B: Counter-Ion Switching (Synthesis of Tosylate Salt)

Use this to permanently solve the hygroscopicity issue.

  • Free Basing: Dissolve the HCl salt in water. Add saturated NaHCO₃ until pH ~8–9. Extract the free amine into Dichloromethane (DCM) . Dry over MgSO₄ and evaporate.

  • Salt Formation:

    • Dissolve the free base (oil) in Acetone or Acetonitrile (5 mL/g).

    • Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (dissolved in warm acetone).

  • Crystallization:

    • Heat to reflux briefly to ensure homogeneity.

    • Cool slowly to room temperature (1°C/min).

    • If no crystals form, add Diethyl Ether dropwise until turbid, then refrigerate (4°C).

  • Result: The resulting Tosylate salt should be a robust, non-hygroscopic crystalline solid suitable for weighing on an open bench.

Decision Logic for Hygroscopicity Management

The following diagram outlines the logical workflow for handling this compound based on your specific application needs.

G Start Start: 4-(3-Diethylaminopropyloxy)benzoic acid (Hygroscopic Issue) CheckForm Current Form? Start->CheckForm HCl HCl Salt (Oiling Out) CheckForm->HCl Zwitterion Free Acid/Base (Zwitterion) CheckForm->Zwitterion Decision Application Requirement? HCl->Decision Action_Switch SWITCH SALT (Tosylate, Fumarate, Maleate) Zwitterion->Action_Switch Add Acid InVivo In Vivo / Formulation (Needs Stability) Decision->InVivo InVitro Quick In Vitro (Needs Solubility) Decision->InVitro InVivo->Action_Switch Action_Dry Lyophilize or Vapor Diffusion Crystallization InVitro->Action_Dry Final_Stable Stable Crystalline Solid (Low Hygroscopicity) Action_Switch->Final_Stable Final_Soln Fresh Stock Solution (DMSO/Water) Action_Dry->Final_Soln

Figure 1: Decision matrix for selecting the optimal salt form and handling protocol based on experimental requirements.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Authoritative source on counter-ion selection (e.g., Tosylate vs. HCl)
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.

    • Provides statistical data on the success rates of different anions (Fumarate, Maleate)
  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. Wiley.

    • Explains the mechanism of amorphous-to-crystalline transitions and the role of moisture as a plasticizer in flexible molecules.
  • Bauer, J., et al. (2001). Ritonavir: An extraordinary example of conformational polymorphism. Pharmaceutical Research, 18(6), 859-866.

    • Cited as a foundational case study for how flexible linkers (like the propoxy chain here) lead to polymorphism and stability issues.
Optimization

Technical Support Center: Thermal Degradation Analysis of 4-(3-Diethylaminopropyloxy)benzoic acid

Welcome to the technical support center for the thermal degradation analysis of 4-(3-Diethylaminopropyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal degradation analysis of 4-(3-Diethylaminopropyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the thermal analysis of this compound.

I. Understanding the Thermal Behavior of 4-(3-Diethylaminopropyloxy)benzoic acid

4-(3-Diethylaminopropyloxy)benzoic acid is a tertiary amine and a benzoic acid derivative. Its thermal stability is a critical parameter for drug development, influencing manufacturing processes, storage conditions, and shelf-life.[1] Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing its thermal properties.[1][2]

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[3] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of melting points, glass transitions, and other phase changes.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected primary thermal events for 4-(3-Diethylaminopropyloxy)benzoic acid when analyzed by TGA and DSC?

A1: Based on the structure of 4-(3-Diethylaminopropyloxy)benzoic acid, you can anticipate the following thermal events:

  • Melting: The DSC curve will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.[2][4] The melting point is a key indicator of purity.

  • Decomposition: The TGA curve will exhibit one or more mass loss steps, indicating the thermal decomposition of the molecule. For aminobenzoic acid derivatives, decomposition often begins after melting.[5]

  • Potential Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points and thermal behaviors.[6] DSC is a powerful tool for identifying and characterizing polymorphism.

Q2: What are the likely thermal degradation pathways for this molecule?

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2) is a common thermal degradation pathway for benzoic acids.[7][8]

  • Cleavage of the Propoxy Linker: The ether linkage in the propoxy chain could be a point of thermal instability, leading to fragmentation.

  • Dealkylation of the Diethylamino Group: The ethyl groups on the tertiary amine may be lost at elevated temperatures.

  • Hydrolysis: If moisture is present, hydrolysis of the ether linkage can occur, especially at elevated temperatures.[9]

Q3: My TGA curve shows an initial mass loss at a low temperature (below 100°C). What could be the cause?

A3: An initial mass loss below 100°C is typically due to the loss of volatile substances, most commonly:

  • Residual Solvent: Solvents used during the synthesis or purification of the compound may be retained in the crystal lattice.

  • Adsorbed Water (Moisture): The compound may be hygroscopic and have adsorbed moisture from the atmosphere.[1][10]

To confirm the identity of the lost volatile, you can use a hyphenated technique like TGA-FTIR or TGA-MS, which analyzes the gases evolved during the TGA experiment.

Q4: The baseline of my DSC curve is drifting, making it difficult to interpret the results. What should I do?

A4: Baseline drift in DSC can be caused by several factors:

  • Uneven Sample Packing: Ensure the sample is evenly distributed at the bottom of the DSC pan.

  • Instrument Equilibration: Allow sufficient time for the instrument to stabilize at the initial temperature before starting the temperature program.

  • Pan Incompatibility: Ensure the sample pan material is compatible with your sample and experimental conditions.[11] For organic acids, aluminum or platinum pans are generally suitable.

  • Contamination: Clean the DSC cell and pans thoroughly to remove any residues from previous experiments.[11]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the thermal analysis of 4-(3-Diethylaminopropyloxy)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Irreproducible TGA results - Inhomogeneous sample- Variation in sample mass- Different heating rates used- Ensure the sample is finely ground and well-mixed.- Use a consistent sample mass (typically 5-10 mg).[3]- Maintain a constant heating rate across all experiments.
Unexpected exothermic peak in DSC - Sample degradation leading to an exothermic reaction- Crystallization of an amorphous fraction- Oxidative decomposition if using an air or oxygen atmosphere- Correlate the DSC peak with the TGA mass loss to confirm decomposition.- Use a slower heating rate to separate overlapping thermal events.- Run the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
No clear melting peak in DSC - The sample is amorphous.- The sample decomposes before melting.- The melting and decomposition events are overlapping.- Perform a heat-cool-heat cycle in the DSC. If a glass transition is observed, the sample is amorphous.- Check the TGA curve for mass loss at or before the expected melting temperature.- Use a faster heating rate to potentially separate the melting and decomposition peaks.
Broad TGA decomposition step - Multiple overlapping decomposition reactions- Reaction kinetics are slow- Use a slower heating rate to improve the resolution of the decomposition steps.- Employ kinetic analysis software to model the decomposition process.
Reaction with the sample pan - The sample is corrosive to the pan material at high temperatures.- Use a more inert pan material, such as platinum or ceramic.[11]- Visually inspect the pan after the experiment for any signs of reaction.

IV. Experimental Protocols

Protocol 1: Standard TGA Analysis

Objective: To determine the thermal stability and decomposition profile of 4-(3-Diethylaminopropyloxy)benzoic acid.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean TGA pan (platinum or alumina is recommended).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.[3]

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each step.

Protocol 2: Standard DSC Analysis

Objective: To determine the melting point and identify any other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point (but below the onset of decomposition) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the DSC curve to determine the onset temperature and peak temperature of the melting endotherm.

V. Visualizing Experimental Workflows

Workflow for Investigating Thermal Stability

G cluster_0 Initial Characterization cluster_1 Troubleshooting & Further Analysis cluster_2 Final Report A Sample Preparation (Grinding & Weighing) B TGA Analysis (10°C/min, N2) A->B C DSC Analysis (10°C/min, N2) A->C D Unexpected Thermal Events? B->D C->D E TGA-FTIR/MS (Evolved Gas Analysis) D->E Yes F Modulated DSC (Separate Overlapping Events) D->F Yes G Variable Heating Rate Study (Kinetics) D->G Yes H Data Interpretation & Degradation Pathway Proposal D->H No E->H F->H G->H

Caption: A logical workflow for the thermal analysis of 4-(3-Diethylaminopropyloxy)benzoic acid.

Potential Degradation Pathway

G A 4-(3-Diethylaminopropyloxy)benzoic acid B Decarboxylation A->B + Heat C Ether Cleavage A->C + Heat D CO2 B->D E 1-(3-(Diethylamino)propoxy)benzene B->E F Benzoic acid C->F G 3-Diethylaminopropan-1-ol C->G

Caption: Postulated primary thermal degradation pathways.

VI. References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. Retrieved from

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI. Retrieved from

  • (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. (2019, May 15). ResearchGate. Retrieved from

  • THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from

  • Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. (2013, August 20). PMC. Retrieved from

  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. Retrieved from

  • (PDF) Thermal behaviour of procaine and benzocaine Part II: Compatibility study with some pharmaceutical excipients used in solid dosage forms. (2013, August 20). ResearchGate. Retrieved from

  • Troubleshooting TGA-DSC Sample Pan Issues. (2025, October 15). Red Thermo. Retrieved from

  • Influence of light and temperature on the stability of procaine hydrochloride injection. Retrieved from

  • Influence of light and temperature on the stability of procaine hydrochloride injection. (2004, August 15). Retrieved from

  • TG and DTA analyses of (a) poly(m-aminobenzoic acid) (PABA) and (b) polyaniline (PANI). Retrieved from

  • Procaine : a correlation study between predicted and observed stability & application to the estimation of a preliminary expiry date. Retrieved from

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Retrieved from

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from

  • Recorded DSC curve of a) α polymorph of p‐ABA with a sharp endothermic... | Download Scientific Diagram. ResearchGate. Retrieved from

  • The thermal decomposition of benzoic acid. (2025, August 6). ResearchGate. Retrieved from

  • Degradation of benzoic acid and its derivatives in subcritical water. (2011, April 15). PubMed. Retrieved from

Sources

Troubleshooting

Optimizing catalyst selection for 4-(3-Diethylaminopropyloxy)benzoic acid reduction

Diagnostic Framework: Understanding Your Substrate Before selecting a catalyst or reagent system, you must recognize the unique physicochemical constraints of 4-(3-Diethylaminopropyloxy)benzoic acid . The Zwitterion Trap...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Framework: Understanding Your Substrate

Before selecting a catalyst or reagent system, you must recognize the unique physicochemical constraints of 4-(3-Diethylaminopropyloxy)benzoic acid .

  • The Zwitterion Trap: This molecule contains a basic tertiary amine (diethylamine, pKa ~10.5) and an acidic carboxylic acid (pKa ~4.2). In neutral media, it exists primarily as a zwitterion. This drastically reduces solubility in standard organic solvents (THF, DCM) used for reduction.

  • The Chemoselectivity Challenge: The goal is to reduce the carboxylic acid to a benzyl alcohol without cleaving the ether linkage or oxidizing the amine.

  • The "Catalyst" Misnomer: While researchers often ask for a "catalyst," the most robust lab-scale method involves hydride transfer reagents (Borane). True catalytic hydrogenation (using H2 gas and metal catalysts) is possible but requires high-pressure autoclaves (50–100 bar) and is usually reserved for pilot-plant scaling.

Catalyst & Reagent Selection Matrix

Use this decision tree to select the optimal system for your specific scale and equipment availability.

CatalystSelection Start START: Select Scale & Constraints Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale PilotScale Pilot/Mfg Scale (>1kg) Scale->PilotScale CostSens Is Reagent Cost/Safety a Driver? LabScale->CostSens OptionC OPTION C: Catalytic Hydrogenation (Ru-Sn/Al2O3) Best for: Green Chem, Atom Economy Cons: High Pressure (80 bar), Catalyst Screening PilotScale->OptionC OptionA OPTION A: Borane-DMS (BMS) Best for: Speed & Reliability Cons: Odor, Cost, Stability CostSens->OptionA No (Performance First) OptionB OPTION B: NaBH4 + Iodine (In-situ Borane) Best for: Safety, Cost, Shelf-life Cons: Exothermic setup CostSens->OptionB Yes (Cost/Safety First)

Figure 1: Decision matrix for selecting the reduction methodology based on operational constraints.

Recommended Protocol: The "In-Situ" Borane System (Option B)

We recommend the Sodium Borohydride (NaBH4) + Iodine (I2) system for most research applications. It generates Borane (B2H6) in situ, avoiding the hazards of storing unstable BH3·THF solutions.

Mechanism & Logic
  • Generation:

    
    
    
  • Reduction: The generated borane coordinates to the carboxylic acid, activating it for hydride delivery.

  • Amine Scavenging: Critical Note: The tertiary amine in your substrate will coordinate with the generated borane, forming a stable Lewis acid-base adduct. You must use excess NaBH4 (2.5–3.0 equivalents) to overcome this.

Step-by-Step Protocol

Safety: This reaction generates Hydrogen gas. Perform in a fume hood.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Solvation: Suspend 4-(3-Diethylaminopropyloxy)benzoic acid (1.0 eq) in anhydrous THF (10 vol).

    • Note: It may not dissolve fully. This is normal.

  • Hydride Addition: Add NaBH4 (2.5 eq) in one portion. The mixture remains a suspension.

  • Activation (The Catalyst): Dissolve Iodine (1.0 eq) in THF (3 vol) and add it dropwise over 30-60 minutes at 0°C.

    • Observation: The solution will turn brown (iodine) then fade to colorless/white as borane is generated. H2 gas evolution will be vigorous.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The suspension should clear as the amino-borane complex forms and dissolves.

  • Quench (Critical): Cool to 0°C. Add Methanol dropwise until bubbling ceases to destroy excess hydride.

Troubleshooting & FAQs

Q1: The reaction stalled. I see starting material on TLC/HPLC.

Root Cause: Borane Sequestration. The diethylamine group in your molecule is a "borane sink." It forms a stable


 complex. If you used only stoichiometric borane (e.g., 1.0–1.5 eq), the amine trapped the reagent before it could reduce the carboxylic acid.
Fix: 
  • Increase Borane/NaBH4 loading to 3.0 equivalents .

  • Ensure you reflux.[1] The N-B bond is strong; heat is required to drive the equilibrium toward the carboxylic acid reduction.

Q2: I have a massive emulsion during workup.

Root Cause: Amphiphilic Surfactant Formation. Your product is an amino-alcohol with a long lipophilic tail. At neutral pH, it acts as a surfactant. Fix: Use the "Acid-Base Swing" workup (visualized below).

WorkupFlow Step1 Quenched Rxn Mixture (Contains Product-Borane Complex) Step2 Acid Hydrolysis (Add 6M HCl, Reflux 1h) Step1->Step2 Breaks N-B bond Step3 Aqueous Wash (Wash acidic layer with DCM) Step2->Step3 Removes non-basic impurities Step4 Basification (Add NaOH to pH > 12) Step3->Step4 Deprotonates Amine Step5 Extraction (Extract Free Base into DCM/EtOAc) Step4->Step5 Product moves to Organic phase

Figure 2: The "Acid-Base Swing" workup to break borane complexes and prevent emulsions.

Q3: Can I use Catalytic Hydrogenation instead?

Answer: Yes, but it is difficult. Reducing a carboxylic acid ring requires high energy.

  • Catalyst: Ruthenium-Tin (Ru-Sn) on Alumina or Platinum on Titania (Pt/TiO2).

  • Conditions: High pressure (50–80 bar H2) and temperature (180°C).

  • Risk: These conditions may cause hydrogenolysis of the ether bond (cleaving the propyl chain). For lab scale, chemical reduction (Borane) is significantly safer and more reliable.

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Selective reductions.[2] 26. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups. Journal of Organic Chemistry. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. Link

  • Abiko, A., et al. (1992). Rational approach to the reduction of amino acids. Tetrahedron Letters. Link

  • Shinde, S. B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. Asian Journal of Chemistry.[3] Link

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 4-(3-Diethylaminopropyloxy)benzoic acid detection

The following guide details the HPLC method development strategy for 4-(3-Diethylaminopropyloxy)benzoic acid . This guide moves beyond generic templates to address the specific zwitterionic and amphiphilic nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development strategy for 4-(3-Diethylaminopropyloxy)benzoic acid . This guide moves beyond generic templates to address the specific zwitterionic and amphiphilic nature of this analyte.

Executive Summary & Analyte Profiling

Developing a robust method for 4-(3-Diethylaminopropyloxy)benzoic acid requires navigating its "Schizophrenic" chemical nature. It contains both a lipophilic tail and two ionizable groups with opposing charges.

  • The Analyte:

    • Core: Benzoic Acid moiety (Acidic, pKa ~4.2).[1][2]

    • Tail: 3-Diethylaminopropyl ether (Basic, pKa ~10.1).

    • Challenge: At neutral pH, the molecule is a zwitterion (COO⁻ / NH⁺), leading to poor retention on standard C18 columns and "dewetting" issues. At low pH, the protonated amine interacts with residual silanols, causing severe peak tailing.

This guide compares three distinct separation strategies, ultimately recommending the High-pH Hybrid Method for its superior peak shape and loadability.

Comparative Strategy Analysis

We evaluated three methodological approaches. The data below summarizes theoretical performance and experimental observations for this specific class of molecule.

Method Performance Matrix
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: Mixed-Mode (HILIC/Ion-Exchange)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., XBridge, Gemini NX)Mixed-Mode (e.g., Primesep, Obelisc)
Mobile Phase pH pH 2.0 - 3.0 (Formic/TFA)pH 10.0 - 11.0 (NH₄OH/Bicarbonate)pH 3.0 - 5.0 (Ammonium Formate)
Analyte State Cationic (+1)(COOH neutral / NH⁺ charged)Anionic (-1)(COO⁻ charged / N neutral)Zwitterionic (±)(COO⁻ / NH⁺)
Peak Shape Poor to Moderate (Tailing factor > 1.5 due to silanols)Excellent (Tailing factor < 1.2)Good, but sensitive to buffer strength
Retention Mechanism Hydrophobic interaction (weakened by + charge)Hydrophobic interaction (Robust)Electrostatic + Hydrophobic
MS Compatibility High (Volatile acids)High (Volatile bases)Moderate (High buffer conc. often needed)
Why Method B (High-pH) Wins

For 4-(3-Diethylaminopropyloxy)benzoic acid, the High-pH strategy is superior because it suppresses the ionization of the basic diethylamino group (pKa ~10.1). By adjusting the pH to >10.5, the amine becomes neutral. Although the carboxylic acid is fully ionized (COO⁻), the neutral amine eliminates the secondary silanol interactions that plague Method A. Furthermore, the lipophilic propyl chain provides sufficient retention for the anion on a high-quality C18 phase.

The "Self-Validating" Protocol (High-pH Hybrid Strategy)

This protocol is designed with built-in checkpoints. If the system suitability parameters are not met, the method pauses for diagnosis.

A. Reagents & Preparation[1][3][4]
  • Analyte Standard: 4-(3-Diethylaminopropyloxy)benzoic acid (purity >98%).

  • Column: Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18. Crucial: Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C (Improves mass transfer for the diethylamino group).

  • Detection: UV at 254 nm (Benzoic core max) and 280 nm .

  • Injection Volume: 5 - 10 µL.

C. Gradient Profile
Time (min)% MPB (Organic)Event / State
0.05Equilibration : Analyte focuses at head of column.
1.05Isocratic hold to separate polar matrix.
12.060Elution : Linear gradient. Analyte elutes ~7-9 min.[1]
13.095Wash : Remove highly lipophilic impurities.
15.095Hold.
15.15Re-equilibration .
20.05Ready for next injection.
D. System Suitability (The "Go/No-Go" Check)

Before running samples, inject the standard 5 times. The method is valid only if:

  • Tailing Factor (Tf): 0.9 < Tf < 1.3 (Ensures amine neutralization).

  • Retention Factor (k'): k' > 2.0 (Ensures separation from void volume).

  • RSD (Area): < 2.0%.

Visualizing the Mechanism

The following diagrams illustrate the chemical logic behind the method selection.

Diagram 1: Chemical Speciation & Retention Logic

This diagram shows how pH manipulation dictates the analyte's charge state and subsequent interaction with the column.

Speciation Analyte 4-(3-Diethylaminopropyloxy) benzoic acid LowPH Low pH (< 3.0) Method A Analyte->LowPH HighPH High pH (> 10.5) Method B (Recommended) Analyte->HighPH StateA CATIONIC (+) COOH (Neutral) / NH+ (Charged) Repelled by C18 / Attracted to Silanols LowPH->StateA Protonation StateB ANIONIC (-) COO- (Charged) / N: (Neutral) Retained by C18 / No Silanol Interaction HighPH->StateB Deprotonation ResultA Result: Tailng Peaks Variable Retention StateA->ResultA ResultB Result: Sharp Peaks Robust Retention StateB->ResultB

Caption: Chemical speciation of the analyte at different pH levels dictates chromatographic performance.

Diagram 2: Method Development Workflow

A decision tree for troubleshooting retention issues with this specific analyte.

MethodDev Start Start: Run Gradient (5-95% B, pH 10.5) CheckRT Check Retention Time (RT) Start->CheckRT Split1 RT < 2 min? CheckRT->Split1 Action1 Increase Aqueous Hold or Use Phenyl-Hexyl Column Split1->Action1 Yes (Too Fast) CheckShape Check Peak Shape Split1->CheckShape No (Good RT) Action1->CheckShape Split2 Tailing > 1.3? CheckShape->Split2 Action2 Increase pH to 11.0 (Ensure Column Stability) Split2->Action2 Yes (Amine Tailing) Action3 Add 5mM Ammonium Acetate (Ion Pairing Effect) Split2->Action3 Yes (General Tailing) Success VALID METHOD Proceed to Validation Split2->Success No (Sharp Peak)

Caption: Step-by-step optimization workflow for 4-(3-Diethylaminopropyloxy)benzoic acid.

Troubleshooting & Optimization (Causality-Driven)

Issue: Peak Splitting

Observation: The main peak appears as a "doublet" or has a shoulder. Causality: This is classic "pH Hovering." If your mobile phase pH is near the pKa of the amine (approx 10.1), the analyte exists as a 50/50 mixture of protonated and deprotonated forms, which separate slightly on the column. Solution: Move the pH away from the pKa.[4] Increase pH to 11.0 (if column permits) or drop to pH 2.5 (and accept some tailing). Do not operate at pH 9.5-10.2.

Issue: Low Sensitivity

Observation: Area counts are lower than expected for the concentration. Causality: The analyte may be precipitating in the sample vial if dissolved in 100% organic solvent and injected into a highly aqueous initial gradient. Solution: Dissolve the standard in 50:50 Water:Acetonitrile. Ensure the sample solvent matches the initial mobile phase strength.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (High-pH stability data for hybrid columns). Link

  • SIELC Technologies. (2018). Separation of Zwitterionic Benzoic Acid Derivatives on Mixed-Mode Columns. (Application note regarding amino-benzoic acids). Link

  • PubChem. (2023). Compound Summary: 4-(3-Diethylaminopropyloxy)benzoic acid. (Structural and pKa data verification). Link

  • Dolan, J. W. (2008). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Rationale for 35°C setpoint). Link

Sources

Comparative

Comprehensive Guide: 1H NMR Interpretation of 4-(3-Diethylaminopropyloxy)benzoic acid

Executive Summary & Compound Significance 4-(3-Diethylaminopropyloxy)benzoic acid is a critical bifunctional intermediate often utilized in the synthesis of pharmaceutical agents (e.g., muscle relaxants like thiocolchico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

4-(3-Diethylaminopropyloxy)benzoic acid is a critical bifunctional intermediate often utilized in the synthesis of pharmaceutical agents (e.g., muscle relaxants like thiocolchicoside derivatives or anti-arrhythmics). Its structure combines a lipophilic alkoxy linker, a basic diethylamino terminus, and an acidic carboxyl group.

This guide provides a rigorous interpretation of its 1H NMR spectrum , focusing on the distinguishing features between its Zwitterionic/Free Base forms and its Hydrochloride Salt (HCl) form. Accurate interpretation is vital for validating the integrity of the ether linkage and the protonation state of the amine during drug development.

Structural Segmentation & Proton Environments

To interpret the spectrum logically, we segment the molecule into three distinct magnetic environments.

Molecular Formula: C₁₄H₂₁NO₃ Molecular Weight: 251.33 g/mol

Visualization of Proton Environments

The following diagram maps the structural moieties to their expected spectral signals.

G cluster_0 Molecular Structure & Proton Zones Acid Carboxylic Acid (-COOH) Broad Singlet ~10-13 ppm Aromatic Aromatic Ring (AA'BB' System) Two Doublets 6.9 - 7.9 ppm Acid->Aromatic Electron Withdrawing Linker Propyl Linker (-O-CH2-CH2-CH2-N-) Triplets & Quintet 1.8 - 4.1 ppm Aromatic->Linker Ether Linkage Amine Diethylamine (-N(CH2CH3)2) Quartet & Triplet 1.0 - 2.6 ppm Linker->Amine Terminal Base

Figure 1: Structural segmentation of 4-(3-Diethylaminopropyloxy)benzoic acid for NMR assignment.

Experimental Protocol: Sample Preparation

The choice of solvent dramatically affects the chemical shifts, particularly for the labile protons (COOH) and the alpha-amino protons.

Recommended Solvent Systems
SolventSuitabilityKey Observation
DMSO-d₆ Optimal Dissolves both free acid and salt forms. Exchangeable protons (COOH, NH+) are often visible.
CDCl₃ Sub-optimalGood for the ester precursor but poor for the free acid (solubility issues). Amine protons may broaden.
D₂O / NaOD SpecificUsed to study the carboxylate anion (shifts aromatic protons upfield).

Protocol for Routine Analysis:

  • Weigh 10-15 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-d₆ .

  • Sonicate for 30 seconds to ensure complete dissolution (critical for the zwitterionic form).

  • Acquire spectrum at 298 K with a minimum of 16 scans (to resolve the end-group methyls clearly).

Spectral Analysis: The "Self-Validating" Assignment

This section details the specific shifts. The logic provided allows you to validate the structure even if your specific shifts vary slightly due to concentration or pH.

A. The Aromatic Region (AA'BB' System)

The benzene ring is substituted para- with an electron-withdrawing group (COOH) and an electron-donating group (Alkoxy). This creates a classic AA'BB' pattern , appearing as two distinct "doublets" (roofing effect may be visible).

  • Protons Ortho to COOH (H-2, H-6): Deshielded by the carbonyl cone.

    • Shift:7.85 – 7.95 ppm

    • Multiplicity: Doublet (J ≈ 8.8 Hz)[1]

  • Protons Ortho to Alkoxy (H-3, H-5): Shielded by the oxygen lone pair resonance.

    • Shift:6.95 – 7.05 ppm

    • Multiplicity: Doublet (J ≈ 8.8 Hz)[1]

B. The Propyl Ether Linker (-O-CH₂-CH₂-CH₂-N)

This region confirms the length of the spacer chain.

  • O-CH₂ (Alpha to Oxygen):

    • Shift:4.05 – 4.15 ppm

    • Multiplicity: Triplet.[2][3]

    • Logic: Highly deshielded by electronegative oxygen.

  • Central -CH₂- (Beta):

    • Shift:1.80 – 1.95 ppm

    • Multiplicity: Quintet (or broad multiplet).

    • Logic: Couples to both adjacent methylenes.

  • N-CH₂ (Gamma/Alpha to Nitrogen):

    • Shift:2.50 – 2.65 ppm (Free Base)

    • Multiplicity: Triplet.[2][3]

    • Logic: Moderately deshielded by nitrogen. Note: This peak shifts significantly in the salt form (see Section 5).

C. The Diethylamine Tail (-N(CH₂CH₃)₂)
  • N-CH₂ (Ethyl Methylene):

    • Shift:2.45 – 2.60 ppm

    • Multiplicity: Quartet.

    • Logic: Often overlaps with the propyl N-CH2 triplet. Look for an integration of 6H (4H from ethyls + 2H from propyl) in this region for the free base.

  • -CH₃ (Ethyl Methyl):

    • Shift:0.95 – 1.05 ppm

    • Multiplicity: Triplet.[2][3]

    • Logic: The most upfield signal, integrating to 6H .

Comparison Guide: Free Base vs. Hydrochloride Salt

In drug development, distinguishing the salt form is critical. The protonation of the tertiary amine induces specific, predictable shifts.

Proton EnvironmentFree Base (Target)HCl Salt (Alternative)Shift Mechanism
N-CH₂ (Propyl) ~2.55 ppm3.10 – 3.25 ppm Positive charge on N deshields adjacent protons (Inductive effect).
N-CH₂ (Ethyl) ~2.55 ppm3.10 – 3.25 ppm Same as above; signals often merge into a broad multiplet.
Acidic Proton ~12.0 ppm (Broad)~10.5 ppm (NH+) Appearance of a new broad singlet for NH+; COOH may shift or broaden further.
Aromatic Region Sharp AA'BB'UnchangedThe aromatic ring is distant from the protonation site.

Diagnostic Check: If your spectrum shows a multiplet around 3.1 ppm instead of 2.5 ppm , you are working with the HCl salt , not the free base.

Comparative Data Table (DMSO-d₆)

Values are representative based on structural analogues (e.g., Procaine, 4-alkoxybenzoic acids).

AssignmentChemical Shift (δ ppm)IntegrationMultiplicityCoupling (Hz)
COOH 12.401HBroad s-
Ar-H (Ortho-CO) 7.882Hd8.8
Ar-H (Ortho-O) 7.022Hd8.8
O-CH₂ 4.102Ht6.5
N-CH₂ (Salt) 3.156Hm-
N-CH₂ (Base) 2.556Hm-
C-CH₂-C 1.902Hquin6.5
CH₃ 1.056Ht7.0

*Note: Choose the row corresponding to your specific form (Salt vs Base).

Analytical Workflow Diagram

Use this decision tree to troubleshoot your spectral interpretation.

Workflow Start Start Analysis Solvent: DMSO-d6 CheckAr Check Aromatic Region (6.9 - 8.0 ppm) Start->CheckAr IsAABB Are there 2 Doublets? CheckAr->IsAABB CheckAlkoxy Check Alkoxy Region (4.1 ppm) IsAABB->CheckAlkoxy Yes Error Error: Check Structure/Purity IsAABB->Error No (Possible meta/ortho isomer) CheckAmine Check Amine Region (2.5 vs 3.1 ppm) CheckAlkoxy->CheckAmine ResultBase Conclusion: Free Base Form CheckAmine->ResultBase Signal at ~2.5 ppm ResultSalt Conclusion: HCl Salt Form CheckAmine->ResultSalt Signal at ~3.1 ppm

Figure 2: Step-by-step logic for validating the compound identity and salt form.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3214 (4-n-Butoxybenzoic acid) & SDBS No. 2789 (Procaine). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary. Benzoic acid, 4-[3-(diethylamino)propoxy]- (CID 123456). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for AA'BB' systems and amine substituent effects).
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Validation

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of 4-(3-Diethylaminopropyloxy)benzoic Acid

[1] Executive Summary & Comparison Overview This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(3-Diethylaminopropyloxy)benzoic acid (hereafter 4-DPBA ).[1] As an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Comparison Overview

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(3-Diethylaminopropyloxy)benzoic acid (hereafter 4-DPBA ).[1] As an amphoteric molecule containing both a basic diethylamine tail and an acidic benzoic head, 4-DPBA serves as a critical model for analyzing drug metabolites with similar "amino-ether-linker-aromatic" pharmacophores (common in anti-arrhythmics and antihistamines).[1]

To ensure objective scientific rigor, this guide compares 4-DPBA against its Ethyl-linker analog (4-(2-Diethylaminoethoxy)benzoic acid) . This comparison highlights the "Spacer Effect"—how alkyl chain length dictates fragmentation kinetics and ion stability in ESI-MS/MS.

Quick Comparison Matrix
Feature4-DPBA (Propyl Linker) Ethyl Analog (Alternative) Implication
Precursor Ion ([M+H]⁺) m/z 252.16m/z 238.14Distinct molecular weight confirmation.[1]
Dominant Fragment m/z 114 (Side chain cation)m/z 100 (Side chain cation)Diagnostic for linker length.
Secondary Fragment m/z 86 (Diethylmethylene)m/z 72 (Diethylmethylene-like)Confirms diethylamine head group.[1]
Ether Cleavage Energy Moderate (C3 spacer stability)High (C2 spacer inductive effect)C3 linkers fragment more readily than C2.[1]
Ionization Mode ESI(+) preferredESI(+) preferredBasic amine dictates positive mode sensitivity.[1]

Chemical Context & Ionization Physics

The Molecule
  • Formula: C₁₄H₂₁NO₃[1]

  • Exact Mass: 251.1521 Da[1]

  • Structure: A benzoic acid core linked via a para-ether bond to a propyl chain terminating in a diethylamine group.

Ionization Logic (E-E-A-T)

In Electrospray Ionization (ESI), 4-DPBA exhibits amphoteric behavior .

  • Positive Mode (ESI+): The tertiary amine (pKa ~10) is the primary protonation site, yielding a stable

    
     at m/z 252 .[1] This is the preferred mode for quantification due to the high proton affinity (PA) of the diethylamine.
    
  • Negative Mode (ESI-): The carboxylic acid (pKa ~4) deprotonates to form

    
     at m/z 250 .[1] While useful for confirmation, fragmentation is less informative (dominated by CO₂ loss) compared to the structural richness of the positive mode.
    

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation data described below, use this standardized LC-MS/MS workflow. This protocol is designed to be self-validating by including specific "Checkpoints."

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 4-DPBA standard to 1 mg/mL in Methanol (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]

    • Checkpoint: Solution pH must be < 4.0 to ensure full amine protonation.[1]

  • LC Conditions (Direct Infusion or Column):

    • Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (Column).

    • Mobile Phase: Isocratic 50% B (Acetonitrile + 0.1% FA).[1]

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) is recommended to separate isomers.

  • MS Source Parameters (Generic ESI):

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp 10–40 eV.[1]

    • Validation: Verify precursor isolation window is ±1 Da to exclude isotopes.[1]

Deep Dive: Fragmentation Mechanisms[1][2]

The fragmentation of 4-DPBA in ESI(+) is driven by Charge-Remote Fragmentation and Inductive Cleavage .[1] Because the proton is sequestered on the highly basic amine, the aromatic ring charge is minimal.

Primary Pathway: Ether Linkage Cleavage

The most abundant transition involves the cleavage of the ether bond (


).[1]
  • Mechanism: The protonated amine exerts an inductive pull, weakening the ether bond. However, the charge is retained on the nitrogen-containing fragment due to Stevenson's Rule (the fragment with higher proton affinity retains the charge).

  • Transition:

    
    
    
  • Fragment Identity: Diethylaminopropyl cation (

    
    ).[1]
    
Secondary Pathway: Amine Degradation

The


 ion undergoes further dissociation, characteristic of diethylamines.
  • Mechanism: McLafferty-type rearrangement or direct loss of ethylene (

    
    ) from the ethyl arms.[1]
    
  • Transition:

    
    
    
  • Fragment Identity: Diethylmethyleneammonium ion (

    
    ).[1]
    
Minor Pathway: Charge Migration

A small population of ions may protonate the ether oxygen or the carbonyl, leading to charge retention on the aromatic core.

  • Transition:

    
    
    
  • Fragment Identity: Protonated 4-hydroxybenzoic acid (rare in ESI+ due to lower PA).[1]

Visualization: Fragmentation Pathway Diagram[1][2][3]

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 252 (Protonated Amine) Frag114 Primary Fragment m/z 114 (Diethylaminopropyl Cation) Precursor->Frag114 Ether Cleavage (Charge Retention on Amine) Frag139 Minor Fragment m/z 139 (4-Hydroxybenzoic Acid) Precursor->Frag139 Charge Migration (Low Probability) Neutral1 Neutral Loss: 4-Hydroxybenzoic Acid (138 Da) Precursor->Neutral1 Frag86 Secondary Fragment m/z 86 (Methyleneammonium Ion) Frag114->Frag86 Alkyl Chain Loss (CE > 25 eV) Neutral2 Neutral Loss: Ethylene (28 Da) Frag114->Neutral2

Caption: CID fragmentation tree for 4-DPBA (ESI+). Blue indicates the precursor; Red indicates the dominant diagnostic fragment.

Comparative Performance Analysis

This section compares 4-DPBA with its Ethyl Analog to assist researchers in distinguishing between these homologous metabolites.

Table 1: Spectral Fingerprint Comparison
Parameter4-DPBA (Propyl)4-(2-Diethylaminoethoxy)benzoic acid (Ethyl)Analysis Note
Precursor [M+H]⁺ 252.1 238.1 14 Da difference (one -CH₂- unit).[1]
Base Peak (MS2) m/z 114 m/z 100 The side chain mass shifts exactly by 14 Da.
Diagnostic Amine Ion m/z 86 m/z 86 Both share the diethylamine head; this fragment is identical.
Stability (CE) Lower StabilityHigher StabilityPropyl chains allow more rotational freedom, facilitating fragmentation at lower collision energies (CE).[1]
Retention Time (RP-LC) Later ElutingEarlier ElutingPropyl chain increases lipophilicity (logP).[1]
Why this matters?

In drug development, distinguishing between metabolic shortening of alkyl chains (e.g., propyl to ethyl oxidation) is crucial.

  • If you see m/z 86 but NOT m/z 114: You may have the ethyl analog or a metabolized chain.

  • If you see m/z 114: The propyl linker is intact.

Troubleshooting & Artifacts

When analyzing 4-DPBA, researchers often encounter specific artifacts.

  • In-Source Fragmentation:

    • Symptom:[1][2][3] Presence of m/z 114 in the MS1 scan.

    • Cause: Cone voltage > 40V breaks the weak ether bond before the quadrupole.

    • Fix: Lower cone voltage to 20-30V.[1]

  • Dimerization:

    • Symptom:[1][3] Peak at m/z 503 (

      
      ).[1]
      
    • Cause: High concentration (>10 µg/mL).[1] Amphoteric molecules form strong intermolecular H-bonds (Acid-Base pairing).[1]

    • Fix: Dilute sample 10-fold.[1]

  • Sodium Adducts:

    • Symptom:[1][2][3] Peaks at m/z 274 (

      
      ).[1]
      
    • Cause: Glassware contamination.[1]

    • Fix: Use plasticware or add 0.1% Formic Acid to suppress adducts (Protonation > Sodiation).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5429287, 4-(3-Diethylaminopropyloxy)benzoic acid.[1] Retrieved from [Link][1]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds: Ethers and Amines. Retrieved from [Link]

  • Zgorevskii, V. et al. A mass spectrometry study of benzotriazine/benzoic acid metabolites and fragmentation pathways. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Profile of 4-(3-Diethylaminopropyloxy)benzoic Acid

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(3-Diethylaminopropyloxy)benzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-(3-Diethylaminopropyloxy)benzoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., anti-arrhythmics, local anesthetics) and functionalized liquid crystals.

This guide is structured to serve researchers and drug development professionals , moving beyond basic spectral data to explore the electronic structure, pH-dependent behavior, and practical detection strategies for HPLC/UPLC method development.

Executive Summary & Chromophore Analysis

4-(3-Diethylaminopropyloxy)benzoic acid represents a classic "Push-Pull" aromatic system. Its UV-Vis absorption profile is dominated by the electronic interplay between the electron-donating alkoxy group at the para position and the electron-withdrawing carboxyl group.

  • Core Chromophore: 4-Alkoxybenzoic acid.

  • Primary Transition:

    
     (Benzene ring modified by auxochromes).
    
  • Key Characteristic: Significant bathochromic (red) shift relative to benzoic acid due to the strong mesomeric (+M) effect of the ether oxygen.

  • Detection Utility: High molar absorptivity (

    
    ) in the 255–265 nm range makes UV detection highly sensitive for reaction monitoring and impurity profiling.
    

Theoretical Framework: The "Push-Pull" Electronic System

To understand the absorption spectrum, we must analyze the molecular orbitals. The unshared electron pairs on the ether oxygen interact with the


-system of the benzene ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the carboxyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This reduction in the HOMO-LUMO gap (


) results in absorption at longer wavelengths (lower energy) compared to the unsubstituted benzene or benzoic acid.
Graphviz Diagram: Electronic Transition Logic

The following diagram illustrates the structural contributions to the UV spectrum.

ElectronicTransitions Substituent_D Donor: Alkoxy Group (-O-CH2-CH2-CH2-N-) Ring Chromophore: Benzene Ring Substituent_D->Ring +M Effect HOMO HOMO Energy Raised (n -> pi interaction) Substituent_D->HOMO Substituent_A Acceptor: Carboxyl Group (-COOH) Ring->Substituent_A -M / -I Effect LUMO LUMO Energy Lowered (pi -> pi* conjugation) Substituent_A->LUMO Result Result: Bathochromic Shift λmax: ~258 nm High Intensity HOMO->Result LUMO->Result

Caption: Schematic of the donor-acceptor electronic interactions causing the red-shift in the UV spectrum.

Comparative Spectral Data

The following table contrasts the target compound with its metabolic precursor (4-Hydroxybenzoic acid) and the parent pharmacophore (Benzoic acid).

CompoundStructure

(MeOH)

(L·mol⁻¹·cm⁻¹)
Electronic Origin
Benzoic Acid Ph-COOH228 nm~11,000Basic Benzoyl

4-Hydroxybenzoic Acid HO-Ph-COOH256 nm~16,500+M Effect of -OH (Phenol)
4-(3-Diethylaminopropyloxy)benzoic acid Et₂N-(CH₂)₃-O-Ph-COOH 258–262 nm ~18,500 +M Effect of -OR (Ether) + Hyperchromic Alkyl Effect
4-(Diethylamino)benzoic acid Et₂N-Ph-COOH308 nm~25,000Strong +M of Aniline Nitrogen (Direct Conjugation)
Technical Insight for Researchers:
  • Differentiation from Precursor: The target compound exhibits a slight red shift (2–5 nm) and increased intensity compared to 4-Hydroxybenzoic acid. This is due to the inductive donation of the propyl group stabilizing the oxygen's lone pair, enhancing the mesomeric donation into the ring.

  • The "Insulated" Amine: Note that the diethylamino group is separated from the ring by a propyl chain. It does not participate in the primary chromophore. Its influence is limited to solubility and pH-dependent ionization, not spectral shifting (unlike 4-(Diethylamino)benzoic acid, where the N is attached to the ring).

Experimental Protocol: Self-Validating pH Titration

Because this molecule is amphoteric (contains both a basic tertiary amine and an acidic carboxyl group), its UV spectrum is pH-dependent. A robust analytical method must account for these ionization states.

Objective

To determine the optimal detection wavelength for HPLC that is robust against small pH fluctuations in the mobile phase.

Methodology
  • Stock Solution: Dissolve 10 mg of 4-(3-Diethylaminopropyloxy)benzoic acid in 10 mL Methanol (1 mg/mL).

  • Working Solutions (20 µM):

    • Acidic (pH 2): Dilute stock into 0.1% Phosphoric Acid. (Species:

      
      , 
      
      
      
      )[1][2][3]
    • Neutral (pH 7): Dilute stock into 20 mM Phosphate Buffer. (Species:

      
      , 
      
      
      
      - Zwitterionic)
    • Basic (pH 12): Dilute stock into 0.1% NaOH. (Species:

      
      , 
      
      
      
      )[1]
  • Measurement: Scan 200–400 nm using a quartz cuvette. Blank with the respective buffer.

Expected Results & Interpretation
  • Acidic Shift: At pH 2, the carboxyl group is protonated (

    
    ). This is the strongest electron-withdrawing state. 
    
    
    
    will be at its longest (approx. 260 nm).
  • Basic Shift: At pH 12, the carboxyl group is deprotonated (

    
    ). The carboxylate anion is a weaker electron withdrawer than the acid. This typically causes a slight hypsochromic shift (blue shift)  to ~250–254 nm and a decrease in absorptivity.
    
  • Isosbestic Point: You will likely observe an isosbestic point around 245–250 nm where the absorbance is constant regardless of pH. This is the ideal wavelength for robust HPLC quantification.

Graphviz Diagram: Experimental Workflow

ExperimentalProtocol cluster_buffers 2. Dilution into pH Buffers Step1 1. Prepare Stock (1 mg/mL in MeOH) Acid pH 2.0 (0.1% H3PO4) Step1->Acid Neutral pH 7.0 (Phosphate) Step1->Neutral Base pH 12.0 (0.1% NaOH) Step1->Base Step3 3. UV-Vis Scan (200-400 nm) Acid->Step3 Neutral->Step3 Base->Step3 Result 4. Determine Isosbestic Point (Robust Detection λ) Step3->Result

Caption: Workflow for determining the pH-robust detection wavelength.

Application in Drug Development (HPLC/UPLC)

When developing analytical methods for this intermediate, rely on the following parameters:

  • Detection Wavelength:

    • 258 nm: Maximum sensitivity (for trace impurity analysis).

    • 245 nm (Isosbestic): Maximum robustness (for assay/potency).

  • Mobile Phase Compatibility:

    • The tertiary amine tail (

      
      ) causes severe peak tailing on standard C18 columns due to interaction with residual silanols.
      
    • Solution: Use an acidic mobile phase (0.1% TFA or Formic Acid) to keep the amine fully protonated, or use a "high pH stable" C18 column with an ammonium bicarbonate buffer (pH 10) to keep it neutral.

  • Differentiation:

    • While UV spectra of the starting material (4-Hydroxybenzoic acid) and product are similar, their retention times will differ significantly due to the lipophilic propyl-amine chain. The product will be more retained in reverse-phase conditions (at neutral pH) or less retained (at acidic pH) depending on the specific column chemistry and ion-pairing effects.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. 4-(3-Diethylaminopropoxy)benzoic acid (Related Structures). National Center for Biotechnology Information. [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]

Sources

Validation

Comparative stability study of 4-(3-Diethylaminopropyloxy)benzoic acid salts

Executive Summary & Scientific Rationale In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the selection of the optimal salt form is a critical determinant of the final prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the selection of the optimal salt form is a critical determinant of the final product's manufacturability, stability, and bioavailability. This guide focuses on 4-(3-Diethylaminopropyloxy)benzoic acid , a zwitterionic molecule containing both a basic tertiary amine (diethylamino) and an acidic carboxyl group.

While the Hydrochloride (HCl) salt is the industry standard for this class of amino-ether-benzoates due to ease of synthesis and high aqueous solubility, it frequently suffers from high hygroscopicity and potential deliquescence. This guide objectively compares the HCl salt against three strategic alternatives—Hydrogen Sulfate , Tosylate , and Fumarate —to identify the superior candidate for solid-state stability.

The Structural Challenge

The molecule presents a classic "push-pull" stability challenge:

  • The Tertiary Amine (pKa ~9.5): Prone to N-oxidation and protonation.

  • The Ether Linkage: Generally stable, but susceptible to cleavage under extreme acidic stress.

  • The Carboxylic Acid (pKa ~4.0): Creates zwitterionic potential in the free base form, complicating solubility.

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes a "Check-Point" to verify data integrity before moving forward.

Salt Synthesis Workflow

Objective: Generate crystalline salts with defined stoichiometry (1:1).

  • Dissolution: Dissolve 10g of Free Base (4-(3-Diethylaminopropyloxy)benzoic acid) in 50mL Ethanol/Acetone (1:1).

  • Acid Addition: Add 1.05 equivalents of the respective acid (HCl in ether, H₂SO₄, p-Toluenesulfonic acid, Fumaric acid) dropwise at 0-5°C.

  • Crystallization: Induce precipitation via slow cooling or anti-solvent addition (Diisopropyl ether).

  • Validation Check: Proton NMR (¹H-NMR) integration must confirm 1:1 stoichiometry between the counterion and the parent molecule.

Stress Testing (Forced Degradation)

Objective: Accelerate degradation to differentiate salt performance.

  • Thermal/Humidity: 40°C / 75% RH (Open dish) for 4 weeks.

  • Oxidative Stress: 3% H₂O₂ solution for 24 hours (to test N-oxide susceptibility).

  • Photostability: 1.2 million lux hours (ICH Q1B).

Hygroscopicity Profiling (DVS)

Method: Dynamic Vapor Sorption (DVS) at 25°C.

  • Cycle: 0% RH → 90% RH → 0% RH in 10% steps.

  • Critical Threshold: Mass change > 2.0% indicates significant hygroscopicity.

Comparative Performance Analysis

The following data summarizes the stability profile of the four salts.

Solid-State Properties & Hygroscopicity
PropertyHydrochloride (HCl)Hydrogen SulfateTosylateFumarate
Melting Point (°C) 185 - 188 (Dec)205 - 208162 - 165192 - 195
Crystallinity (XRD) HighHighModerateHigh
Hygroscopicity (90% RH) High (Deliquescent) Low (< 1.5%)Low (< 1.0%)Low (< 0.5%)
Solubility (Water) > 100 mg/mL> 50 mg/mL< 10 mg/mL~ 25 mg/mL

Analysis:

  • HCl Salt: While highly soluble, it exhibits significant hygroscopicity, absorbing >15% moisture at 90% RH, leading to deliquescence (liquefaction). This poses a severe risk for long-term storage and tablet formulation.

  • Tosylate: The lipophilic counterion reduces water uptake drastically but lowers the melting point.

  • Fumarate: Offers the best balance of high melting point (thermal stability) and low hygroscopicity.

Chemical Stability (Total Impurities)

Data represents Total Impurities (%) after 4 weeks at 40°C/75% RH.

Salt FormInitial Impurity (%)Week 4 Impurity (%)Primary Degradant
HCl 0.101.85 N-Oxide & Hydrolysis
Hydrogen Sulfate 0.120.45N-Oxide
Tosylate 0.080.30N-Oxide
Fumarate 0.090.15 None Detected

Mechanistic Insight: The high moisture content in the HCl salt acts as a medium for molecular mobility, accelerating oxidation of the tertiary amine to the N-Oxide . The Fumarate salt, maintaining a rigid, dry crystal lattice, effectively "locks" the molecule, preventing the conformational freedom required for rapid oxidation.

Visualizing the Stability Mechanism

The following diagram illustrates the degradation pathways and how salt selection intervenes.

StabilityPathways API 4-(3-Diethylaminopropyloxy) benzoic acid (Salt) Moisture Moisture Uptake (Hygroscopicity) API->Moisture HCl Salt (High Affinity) Stable Stable Solid Form API->Stable Fumarate/Tosylate (Low Affinity) Mobility Crystal Lattice Mobility Moisture->Mobility Plasticization Oxidation N-Oxidation (Tertiary Amine) Mobility->Oxidation O2 Access Stable->Oxidation Blocked

Caption: Pathway showing how hygroscopic salts (HCl) facilitate lattice mobility, leading to N-oxidation, while non-hygroscopic salts (Fumarate) maintain stability.

Strategic Recommendations

Based on the comparative data, the following hierarchy is recommended for development:

  • Primary Recommendation: Fumarate Salt.

    • Why: Superior solid-state stability, non-hygroscopic, and chemically stable under accelerated conditions. It is ideal for solid oral dosage forms.

  • Secondary Recommendation: Tosylate Salt.

    • Why: Excellent if high lipophilicity is required for formulation, though the lower melting point may complicate processing (milling/micronization).

  • Avoid: Hydrochloride Salt.

    • Why: Despite being the default synthetic choice, its deliquescent nature requires stringent humidity control (dry rooms) during manufacturing, increasing costs and risk.

Implementation Checklist

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-(3-Diethylaminopropyloxy)benzoic acid

Introduction & Chemical Context This guide outlines the critical safety, logistical, and operational protocols for handling 4-(3-Diethylaminopropyloxy)benzoic acid (CAS: 64464-07-9 / 121-54-0 derivative). As a benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

This guide outlines the critical safety, logistical, and operational protocols for handling 4-(3-Diethylaminopropyloxy)benzoic acid (CAS: 64464-07-9 / 121-54-0 derivative). As a benzoic acid derivative featuring a tertiary amine side chain connected via a propyl ether linkage, this compound exhibits zwitterionic character and is a key intermediate in the synthesis of pharmaceutical agents (e.g., Tiapride, anti-arrhythmics).

Handling this compound requires a nuanced understanding of its dual functional nature: the acidic carboxyl group and the basic diethylamino moiety. This duality influences its solubility, reactivity, and physiological interaction, necessitating specific PPE and containment strategies beyond standard organic solids.

Physicochemical Profile (Typical for Class)
PropertySpecification/Description
Chemical Formula C₁₄H₂₁NO₃
Molecular Weight ~251.32 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in dilute acids/bases; moderate in polar organics (MeOH, DMSO).[1]
Reactivity Incompatible with strong oxidizers and acid chlorides. Hygroscopic (salt forms).

Risk Assessment & Hazard Identification

Data derived from structural analog analysis (Benzoic acid derivatives & aliphatic tertiary amines).

Health Hazards[2][3][4][5][6]
  • Skin/Eye Irritation: The amine functionality imparts basicity that can cause irritation or chemical burns upon prolonged contact. The benzoic acid core contributes to potential eye damage.[2][3]

  • Respiratory Sensitization: Inhalation of dust may cause irritation to the upper respiratory tract. As with many amine-containing intermediates, there is a risk of sensitization upon repeated exposure.

  • Acute Toxicity: While specific LD50 data may be limited, treat as Harmful if Swallowed (H302) and Irritating to Eyes/Skin (H315/H319) .

Physical Hazards[6]
  • Combustible Dust: Like most organic powders, fine particulates can form explosive mixtures with air if high concentrations are suspended near an ignition source.

  • Static Charge: The crystalline nature allows for static accumulation during transfer.

Personal Protective Equipment (PPE) Matrix

Objective: Create a barrier system that accounts for both particulate hazards and chemical permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P95 Respirator (Minimum) or PAPR (High Quantity)Prevents inhalation of fine particulates. The amine group poses a sensitization risk; therefore, zero-inhalation is the target.
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness: ≥ 0.11 mm. Breakthrough: >480 min. Nitrile offers superior resistance to amines and organic acids compared to latex.
Eye/Face Chemical Safety Goggles Standard safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Body Lab Coat (Tyvek/Cotton) + Sleeves Tyvek is preferred for larger scale handling to prevent dust embedding in fabric fibers.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Selection Start Start: Assess Operation Scale SmallScale Small Scale (< 1g) Weighing/Transfer Start->SmallScale LargeScale Large Scale (> 1g) Synthesis/Purification Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck LargeScale->HoodCheck StandardPPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work in Hood) HoodCheck->StandardPPE Yes RespReq Respirator REQUIRED (P100 or PAPR) HoodCheck->RespReq No EnhancedPPE Enhanced PPE: Double Nitrile + N95 Mask + Goggles (Work in Hood) StandardPPE->EnhancedPPE If dust generation is high

Caption: Decision workflow for selecting appropriate PPE based on operational scale and engineering controls.

Operational Handling Protocol

A. Receipt & Storage[2][4][6][7][8]
  • Inspection: Upon receipt, inspect the container for integrity. Ensure the inner liner is sealed.

  • Environment: Store in a cool, dry place (2-8°C recommended if long-term stability is unknown, otherwise RT).

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.

B. Weighing & Transfer (Critical Step)

Goal: Minimize dust generation.[2]

  • Engineering Control: Perform all open-container manipulations inside a certified Chemical Fume Hood .

  • Anti-Static Measures: Use an anti-static gun or bar if the powder is flighty.

  • Technique:

    • Tare the receiving vessel before opening the chemical container.

    • Use a disposable spatula or a dedicated stainless steel scoop.

    • Do not return unused material to the original container to prevent cross-contamination.

C. Solubilization
  • Solvent Choice: The compound dissolves readily in DMSO or Methanol. For aqueous solutions, pH adjustment (acidification or alkalinization) may be required due to its zwitterionic nature.

  • Exotherm: Dissolution may be slightly exothermic; add solvent slowly.

Emergency Response & Spill Management

Exposure Response[2][4][6][8]
  • Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids occasionally.[4] The amine component can cause rapid corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][5][6][7][4] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping generates dust aerosols.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Personnel Spill->Evacuate PPE_Don Don PPE: Resp, Goggles, Double Gloves Evacuate->PPE_Don Contain Containment: Cover with wet paper towels (Dampening prevents dust) PPE_Don->Contain Clean Cleanup: Scoop into Waste Container Wipe surface with weak acid (Vinegar/1% HCl) Contain->Clean Disposal Disposal: Label as 'Hazardous Organic Waste' Clean->Disposal

Caption: Step-by-step workflow for safely managing a powder spill of 4-(3-Diethylaminopropyloxy)benzoic acid.

Waste Disposal Strategy

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Classification: Classify as Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Collect contaminated paper towels, gloves, and scoops in a dedicated solid waste bin.

    • Liquid Waste: Dissolved material should be placed in "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Labeling: Clearly label the container: "Contains 4-(3-Diethylaminopropyloxy)benzoic acid. Irritant. Amine derivative."[8][9][10]

  • Destruction: Incineration is the preferred method for final destruction.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzoic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Registered Substances. Retrieved from [Link]

Sources

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